molecular formula C10H12N2O5 B1628685 Dinoprop CAS No. 7257-41-2

Dinoprop

Cat. No.: B1628685
CAS No.: 7257-41-2
M. Wt: 240.21 g/mol
InChI Key: SOPHXJOERHTMIL-UHFFFAOYSA-N
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Description

Dinoprop is a useful research compound. Its molecular formula is C10H12N2O5 and its molecular weight is 240.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

7257-41-2

Molecular Formula

C10H12N2O5

Molecular Weight

240.21 g/mol

IUPAC Name

3-methyl-4,6-dinitro-2-propan-2-ylphenol

InChI

InChI=1S/C10H12N2O5/c1-5(2)9-6(3)7(11(14)15)4-8(10(9)13)12(16)17/h4-5,13H,1-3H3

InChI Key

SOPHXJOERHTMIL-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O)C(C)C

Canonical SMILES

CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O)C(C)C

Other CAS No.

7257-41-2

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Herbicide Dinoprop's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinoprop, a member of the dinitrophenol class of herbicides, exerts its phytotoxic effects through the disruption of cellular energy metabolism. Its core mechanism of action is the uncoupling of oxidative phosphorylation in mitochondria. This guide provides a comprehensive technical overview of this process, detailing the biochemical cascade initiated by this compound that leads to plant death. It includes a summary of the effects on adenosine triphosphate (ATP) synthesis, and the subsequent impacts on vital cellular processes such as DNA, RNA, and protein synthesis. Detailed experimental protocols for key assays and visualizations of the relevant pathways are provided to support further research and development in this area. It is important to note that specific quantitative dose-response data for this compound is scarce in publicly available literature; therefore, data from closely related dinitrophenol compounds, such as dinoseb and 2,4-dinitrophenol (DNP), are used as illustrative proxies.

Introduction to this compound

This compound, with the IUPAC name 3-methyl-4,6-dinitro-2-(propan-2-yl)phenol, is a dinitrophenol herbicide.[1] Like other compounds in this class, such as dinoseb and DNOC (4,6-dinitro-o-cresol), its primary mode of action is the disruption of cellular energy production.[2] These herbicides are known for their broad-spectrum contact activity against broadleaf weeds. Due to their mechanism of action, which targets a fundamental process in all living cells, they exhibit broad toxicity.[2][3]

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary and most critical action of this compound is the uncoupling of oxidative phosphorylation in the mitochondria.[2] This process is central to the production of ATP, the main energy currency of the cell.

The Proton Motive Force

Under normal physiological conditions, the electron transport chain (ETC) on the inner mitochondrial membrane pumps protons (H+) from the mitochondrial matrix into the intermembrane space. This creates an electrochemical gradient, known as the proton-motive force. This force is harnessed by ATP synthase, which allows protons to flow back into the matrix, driving the synthesis of ATP from ADP and inorganic phosphate (Pi).

This compound as a Protonophore

This compound is a lipophilic weak acid. This chemical property allows it to readily diffuse across the inner mitochondrial membrane in its protonated, neutral form. Once in the alkaline environment of the mitochondrial matrix, it releases its proton. The resulting anionic form of this compound is then driven back across the membrane to the more acidic intermembrane space, where it can pick up another proton and repeat the cycle.

This action effectively creates a "short circuit" for protons, allowing them to re-enter the matrix without passing through ATP synthase.[3] The energy stored in the proton gradient is consequently dissipated as heat instead of being used for ATP synthesis.[3] This uncoupling of electron transport from ATP production is the hallmark of dinitrophenol herbicides.

Mechanism of Oxidative Phosphorylation Uncoupling by this compound cluster_Mitochondrion Mitochondrion cluster_IMS Intermembrane Space (High H+) cluster_Matrix Mitochondrial Matrix (Low H+) H_high H+ ATP_Synthase ATP Synthase H_high->ATP_Synthase Flows through Dinoprop_H This compound-H H_low H+ ETC Electron Transport Chain H_low->ETC Cycle ETC->H_high Pumps H+ ATP_Synthase->H_low ATP ATP ATP_Synthase->ATP Synthesis Dinoprop_neg This compound- Dinoprop_H->Dinoprop_neg Picks up H+ Dinoprop_neg->H_low Releases H+ ADP ADP + Pi ADP->ATP_Synthase

Uncoupling of oxidative phosphorylation by this compound.

Downstream Effects of ATP Depletion

The severe reduction in cellular ATP levels has catastrophic consequences for the plant, as numerous essential processes are highly energy-dependent.

Inhibition of DNA, RNA, and Protein Synthesis

The synthesis of macromolecules—DNA, RNA, and proteins—is energetically expensive, requiring significant ATP input for the polymerization of nucleotides and amino acids. Studies on the effects of 2,4-dinitrophenol (DNP) on Nigella sativa have shown that treatment with this herbicide leads to a marked inhibition of DNA, RNA, and protein synthesis.[1][2] This inhibition is more pronounced at higher concentrations of the herbicide.[1][2] The disruption of these fundamental processes halts cell growth, division, and repair, ultimately leading to cell death.[2]

Disruption of Cellular Homeostasis

ATP is also crucial for maintaining ion gradients across cellular membranes through the action of ATP-dependent pumps. The depletion of ATP disrupts these gradients, leading to a loss of cellular homeostasis and integrity.

Quantitative Data

As previously mentioned, specific dose-response data for this compound in plants is limited. The following tables summarize available data for dinoseb and DNP, which share the same mechanism of action and serve as valuable reference points.

Table 1: Effects of Dinoseb on Aquatic Organisms and Plants

Organism/PlantEndpointValueReference
Daphnia magnaStatistical No-Effect Concentration (SNEC) - Survival0.14 mg/L[4]
Daphnia magnaStatistical No-Effect Concentration (SNEC) - Reproduction0.11 mg/L[4]
Pseudokirchneriella subcapitata (Green algae)Statistical No-Effect Concentration (SNEC) - Growth rate0.48 mg/L[4]
Chlorella pyrenoidosa (Green algae)EC50 - Inhibition of photosynthesis0.43 mg/L[5]
Lyngbya sp. (Blue-green algae)EC50 - Growth rate inhibition1.42 mg/L[5]

Table 2: Qualitative Effects of 2,4-Dinitrophenol (DNP) on Macromolecule Synthesis in Nigella sativa

DNP ConcentrationEffect on DNA, RNA, and Protein SynthesisReference
0.1% and 0.05%Strong inhibition[1][2]
0.01%, 0.005%, 0.001%Progressively weaker inhibition[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the mechanism of action of this compound and other dinitrophenol herbicides.

Isolation of Plant Mitochondria

This protocol is adapted from established methods for isolating functional mitochondria from plant tissues, such as potato tubers or etiolated seedlings.[1][3]

Objective: To isolate intact and functional mitochondria from plant tissue for subsequent respiration assays.

Materials:

  • Plant tissue (e.g., 100g of etiolated seedlings or potato tubers)

  • Grinding Buffer (GB): 0.3 M mannitol, 50 mM TES, 1 mM EDTA, 0.2% (w/v) BSA, 0.2% (w/v) PVP-40, 4 mM cysteine, 10 mM dithiothreitol (DTT), pH 7.5.

  • Wash Buffer (WB): 0.3 M mannitol, 10 mM TES, 1 mM EDTA, pH 7.5.

  • Percoll gradient solutions (e.g., 18%, 23%, 40% Percoll in WB)

  • Cheesecloth and Miracloth

  • Homogenizer (e.g., Waring blender)

  • Refrigerated centrifuge and rotors

  • Soft paintbrush

Procedure:

  • Tissue Preparation: If using green tissue, place it in complete darkness for 48-72 hours to reduce starch content.[1]

  • Homogenization: Rinse approximately 100g of tissue with ice-cold water.[1] Coarsely chop the tissue and place it in a blender with 400 mL of ice-cold Grinding Buffer. Homogenize with short bursts (e.g., 3 x 15 seconds) on high speed.[1]

  • Filtration: Filter the homogenate through four layers of cheesecloth followed by two layers of Miracloth into chilled centrifuge bottles.[1]

  • Differential Centrifugation:

    • Centrifuge the filtrate at a low speed (e.g., 3,000 x g) for 10 minutes to pellet cell debris, nuclei, and plastids.[1]

    • Carefully transfer the supernatant to new centrifuge bottles and centrifuge at a high speed (e.g., 16,000 x g) for 30 minutes to pellet the mitochondria.[1]

  • Washing: Discard the supernatant. Gently resuspend the crude mitochondrial pellet in Wash Buffer using a soft paintbrush.[1] Repeat the high-speed centrifugation (16,000 x g for 30 minutes).

  • Purification on Percoll Gradient:

    • Carefully layer the resuspended mitochondrial fraction onto a pre-formed discontinuous Percoll gradient (e.g., 40%, 23%, 18%).

    • Centrifuge at a high speed (e.g., 40,000 x g) for 45 minutes. Intact mitochondria will band at the interface of the lower two layers.

    • Carefully collect the mitochondrial band using a Pasteur pipette.

  • Final Wash: Dilute the collected mitochondria with Wash Buffer and centrifuge at 16,000 x g for 20 minutes to remove the Percoll.

  • Resuspension: Resuspend the final mitochondrial pellet in a minimal volume of a suitable suspension medium (e.g., WB). Determine the protein concentration using a standard method like the Bradford assay.

Experimental Workflow: Plant Mitochondria Isolation start Start: Plant Tissue homogenize Homogenize in Grinding Buffer start->homogenize filter Filter through Cheesecloth/Miracloth homogenize->filter centrifuge1 Low-Speed Centrifugation (3,000 x g) filter->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 pellet1 Discard Pellet (Debris, Nuclei) centrifuge1->pellet1 centrifuge2 High-Speed Centrifugation (16,000 x g) supernatant1->centrifuge2 pellet2 Collect Crude Mitochondrial Pellet centrifuge2->pellet2 supernatant2 Discard Supernatant centrifuge2->supernatant2 wash Wash Pellet pellet2->wash gradient Purify on Percoll Gradient wash->gradient collect Collect Mitochondrial Band gradient->collect final_wash Final Wash to Remove Percoll collect->final_wash end End: Purified Mitochondria final_wash->end

Workflow for the isolation of plant mitochondria.
Measurement of Mitochondrial Respiration

This protocol uses a Clark-type oxygen electrode to measure oxygen consumption by isolated mitochondria, allowing for the assessment of uncoupling.[6][7]

Objective: To measure the rate of oxygen consumption in isolated mitochondria and to determine the effect of this compound.

Materials:

  • Isolated mitochondria (from Protocol 5.1)

  • Clark-type oxygen electrode system

  • Respiration Buffer: 0.3 M mannitol, 10 mM TES, 5 mM KH2PO4, 2 mM MgSO4, 10 mM NaCl, 0.1% (w/v) BSA, pH 7.2.

  • Substrates: e.g., 10 mM succinate, 10 mM malate + 10 mM pyruvate.

  • ADP solution (e.g., 100 mM)

  • This compound stock solution (in ethanol or DMSO)

  • Inhibitors: e.g., oligomycin (ATP synthase inhibitor), FCCP (a known uncoupler).

Procedure:

  • Setup: Calibrate the oxygen electrode according to the manufacturer's instructions. Add 1-2 mL of air-saturated Respiration Buffer to the reaction chamber, equilibrated to 25°C.

  • Basal Respiration (State 2): Add a known amount of isolated mitochondria (e.g., 0.5 mg protein) to the chamber and record the rate of oxygen consumption. This represents State 2 respiration (substrate-dependent, but ADP-limited).

  • Active Respiration (State 3): Add a limiting amount of ADP (e.g., 100 nmol) to initiate ATP synthesis. The resulting rapid oxygen consumption is State 3 respiration.

  • Resting Respiration (State 4): Once the added ADP is phosphorylated to ATP, the respiration rate will slow down to State 4.

  • Respiratory Control Ratio (RCR): The ratio of State 3 to State 4 respiration (State 3 / State 4) is the RCR, an indicator of the coupling integrity of the mitochondria. A high RCR (typically >3) indicates well-coupled mitochondria.

  • Testing this compound:

    • After establishing a stable State 4 respiration, add a small volume of this compound solution to the chamber.

    • An uncoupler will stimulate oxygen consumption in the absence of ADP, as the electron transport chain attempts to re-establish the proton gradient that is being dissipated by the herbicide.

    • Record the new, stimulated rate of respiration. This demonstrates the uncoupling effect.

    • Compare the stimulation by this compound to that of a known uncoupler like FCCP.

Measurement of ATP Levels in Plant Tissues

This protocol outlines a method for quantifying ATP in plant tissues using a commercially available luciferin-luciferase-based assay kit.[8]

Objective: To measure the ATP concentration in plant tissues following treatment with this compound.

Materials:

  • Plant seedlings or tissue

  • This compound solutions of varying concentrations

  • ATP assay kit (luciferin/luciferase-based)

  • Phosphate Buffered Saline (PBS), ice-cold

  • Homogenizer (e.g., Dounce tissue grinder)

  • Microcentrifuge

  • Luminometer

  • Opaque-walled microplates

Procedure:

  • Treatment: Treat plant seedlings or tissues with a range of this compound concentrations for a defined period. Include an untreated control.

  • Sample Collection and Homogenization:

    • Harvest a known weight of tissue (e.g., 20 mg) and immediately freeze in liquid nitrogen to halt metabolic activity.

    • Homogenize the frozen tissue in ice-cold PBS.[8]

  • Extraction: Follow the specific extraction protocol provided with the ATP assay kit. This typically involves boiling or acid/base extraction to release ATP and inactivate ATPases.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 5 minutes at 4°C to pellet debris.[8]

  • ATP Measurement:

    • Prepare a standard curve using the ATP standard provided in the kit.

    • In an opaque-walled microplate, add a small volume of the supernatant from the samples and standards to separate wells.

    • Add the luciferin-luciferase reagent to all wells.[8]

    • Immediately measure the luminescence using a luminometer.[8]

  • Data Analysis: Calculate the ATP concentration in the samples by comparing their luminescence values to the standard curve. Normalize the results to the initial tissue weight.

Measurement of DNA Synthesis Rate

This protocol uses the incorporation of a radiolabeled precursor, [³H]-thymidine, to measure the rate of DNA synthesis.[9][10]

Objective: To quantify the effect of this compound on the rate of DNA synthesis in plant cells or tissues.

Materials:

  • Plant cell culture or root tips

  • This compound solutions

  • [³H]-thymidine

  • Trichloroacetic acid (TCA), ice-cold (5% and 10%)

  • Ethanol (70%)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Treatment: Incubate plant cells or tissues with various concentrations of this compound for a set time.

  • Radiolabeling: Add [³H]-thymidine to the culture medium at a final concentration of approximately 1 µCi/mL and incubate for a defined period (e.g., 1-4 hours) to allow for incorporation into newly synthesized DNA.

  • Harvesting and Washing:

    • Harvest the cells or tissues and wash them with ice-cold PBS to remove unincorporated [³H]-thymidine.

    • Precipitate the macromolecules by adding ice-cold 10% TCA. Incubate on ice for 30 minutes.

  • Filtration: Collect the precipitate by vacuum filtration onto glass fiber filters.

  • Washing: Wash the filters sequentially with ice-cold 5% TCA and then 70% ethanol to remove any remaining unincorporated label and other soluble molecules.

  • Quantification:

    • Dry the filters and place them in scintillation vials.

    • Add scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis: Compare the CPM from this compound-treated samples to the untreated control to determine the percent inhibition of DNA synthesis.

Note on RNA and Protein Synthesis Assays: Similar radiolabeling protocols can be used to measure RNA and protein synthesis rates by using [³H]-uridine and [³H]-leucine as precursors, respectively.

Summary and Conclusion

The herbicidal activity of this compound is a direct result of its ability to act as a protonophore, uncoupling oxidative phosphorylation in plant mitochondria. This leads to a rapid depletion of cellular ATP, which in turn inhibits essential, energy-dependent processes including the synthesis of DNA, RNA, and proteins. This multifaceted disruption of cellular metabolism and homeostasis culminates in cell death and the observed phytotoxicity. The experimental protocols provided herein offer a framework for the detailed investigation of these mechanisms, which is crucial for understanding the broader toxicological profile of dinitrophenol herbicides and for the development of new, more selective herbicidal compounds. Further research is warranted to obtain specific quantitative data for this compound to allow for more precise risk assessments.

References

An In-depth Technical Guide to the Chemical Properties of Dinoprop Pesticide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of the dinitrophenol pesticide, Dinoprop. It includes detailed information on its mechanism of action, metabolic pathways, and relevant experimental protocols, presented in a format tailored for scientific and research applications.

Chemical and Physical Properties

This compound, chemically known as 3-methyl-4,6-dinitro-2-(propan-2-yl)phenol, is a member of the dinitrophenol class of pesticides, which have been used as herbicides and insecticides.[1][2] The following tables summarize its key chemical identifiers and physicochemical properties.

Table 1: Chemical Identification of this compound
IdentifierValue
IUPAC Name3-methyl-4,6-dinitro-2-propan-2-ylphenol[1]
CAS Name3-methyl-2-(1-methylethyl)-4,6-dinitrophenol[1]
CAS Registry Number7257-41-2[1]
Molecular FormulaC₁₀H₁₂N₂O₅[1]
InChIKeySOPHXJOERHTMIL-UHFFFAOYSA-N[1]
SynonymsThis compound [ISO], 4,6-dinitro-o-cymen-3-ol, 2-ISOPROPYL-3-METHYL-4,6-DINITROPHENOL[2]
Table 2: Physicochemical Properties of this compound
PropertyValue
Molecular Weight240.21 g/mol [2]
AppearanceInformation not available; however, related dinitrophenols are often yellow crystalline solids.
Melting PointData for this compound is not readily available. The related compound Dinoseb has a melting point of 32-42 °C.[3]
Water SolubilityData for this compound is not readily available. The related compound Dinoseb has a water solubility of 52 mg/L at 20 °C.[3]
pKaData for this compound is not readily available. As a substituted phenol, it is expected to be a weak acid.
Vapor PressureData for this compound is not readily available. The related compound Dinoseb has a vapor pressure of 6.7 mPa at 25 °C.[3]

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of toxicity for this compound, like other dinitrophenols, is the uncoupling of oxidative phosphorylation in the mitochondria.[4] In normal cellular respiration, the electron transport chain pumps protons across the inner mitochondrial membrane, creating a proton gradient. The energy stored in this gradient is used by ATP synthase to produce ATP.

This compound, being a lipophilic weak acid, can diffuse across the inner mitochondrial membrane in its protonated form. In the alkaline environment of the mitochondrial matrix, it releases a proton, disrupting the established proton gradient. The deprotonated form then returns to the intermembrane space, picks up another proton, and repeats the cycle. This process dissipates the energy from the proton gradient as heat instead of being used for ATP synthesis.[5] The depletion of ATP and the resulting increase in body temperature are central to the toxic effects of dinitrophenol pesticides.[3]

Uncoupling of oxidative phosphorylation by this compound.

Metabolic Pathways

The metabolism of dinitrophenol pesticides primarily involves the reduction of the nitro groups.[6] While specific metabolic studies on this compound are limited, the metabolic fate of the closely related compound, dinoseb, provides a likely model. The biotransformation of this compound is expected to proceed through the sequential reduction of its two nitro groups to amino groups, catalyzed by nitroreductases. These amino metabolites can then be further modified, for example, through acetylation, before being excreted.[6]

Metabolic_Pathway_of_this compound This compound This compound (3-methyl-4,6-dinitro-2-propan-2-ylphenol) Amino_Nitro_this compound Amino-Nitro-Dinoprop Metabolite This compound->Amino_Nitro_this compound Nitroreductase Diamino_this compound Diamino-Dinoprop Metabolite Amino_Nitro_this compound->Diamino_this compound Nitroreductase Excretion Excretion (e.g., in urine) Diamino_this compound->Excretion Further conjugation (e.g., acetylation)

Proposed metabolic pathway of this compound.

Experimental Protocols

This section details methodologies for key experiments relevant to the study of this compound.

Determination of Melting Point (Capillary Method)

The melting point of a solid organic compound is a key physical property used for identification and purity assessment.[7][8][9]

Methodology:

  • Sample Preparation: A small amount of the dry, powdered this compound sample is packed into a capillary tube to a height of 2-3 mm.[7]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a thermometer.[9]

  • Heating: The sample is heated rapidly to about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.[8]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the range.[7][8]

Melting_Point_Determination_Workflow start Start sample_prep Prepare Sample (Dry, powder, and pack in capillary tube) start->sample_prep setup_apparatus Set up Melting Point Apparatus sample_prep->setup_apparatus rapid_heat Rapid Heating (to ~15°C below expected MP) setup_apparatus->rapid_heat slow_heat Slow Heating (1-2°C per minute) rapid_heat->slow_heat observe_melting Observe Melting (Record start and end of melting range) slow_heat->observe_melting end End observe_melting->end

Workflow for melting point determination.
Analysis of this compound and its Metabolites in Urine by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of pesticide residues in biological samples.[10][11]

Methodology:

  • Sample Preparation: A urine sample is subjected to enzymatic hydrolysis to deconjugate any metabolites. This is followed by liquid-liquid extraction or solid-phase extraction (SPE) to isolate this compound and its metabolites from the urine matrix.[11]

  • Derivatization (Optional): The extracted analytes may be derivatized to increase their volatility and thermal stability for GC analysis.

  • GC Separation: The prepared sample is injected into a gas chromatograph, where the compounds are separated based on their boiling points and interactions with the stationary phase of the GC column.

  • MS Detection: As the separated compounds elute from the GC column, they enter a mass spectrometer. The molecules are ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification and quantification.[10]

In Vitro Assay for Uncoupling of Oxidative Phosphorylation

The effect of this compound on mitochondrial respiration can be assessed by measuring the oxygen consumption rate (OCR) in isolated mitochondria or whole cells.[12][13]

Methodology:

  • Cell/Mitochondria Preparation: Isolate mitochondria from a relevant tissue or culture a suitable cell line (e.g., HepG2).[13]

  • Respirometry: Place the prepared cells or mitochondria in a respirometry chamber with a suitable respiration buffer.

  • Baseline OCR: Measure the basal oxygen consumption rate.

  • Compound Addition: Inject a solution of this compound into the chamber and monitor the change in OCR. An uncoupler like this compound is expected to cause a rapid increase in OCR.

  • Inhibitor Addition: Subsequently, inhibitors of the electron transport chain (e.g., rotenone, antimycin A) can be added to confirm that the observed oxygen consumption is of mitochondrial origin.[12]

Conclusion

This compound is a dinitrophenol pesticide with a well-characterized mechanism of action involving the uncoupling of oxidative phosphorylation. Its chemical properties and metabolic pathways are consistent with other compounds in its class. The experimental protocols outlined in this guide provide a foundation for the further study and analysis of this compound in various research and development contexts. It is important to note that due to its toxicity, handling of this compound requires strict safety precautions.

References

An In-depth Technical Guide to the Environmental Fate and Transport of Dinoprop

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of Dinoprop. Due to the limited availability of specific experimental data for this compound, this guide incorporates data from structurally similar dinitrophenol herbicides, namely Dinoterb and Dinoseb, to provide a thorough assessment. All data is presented with clear attribution to the specific compound.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. These properties influence its partitioning between air, water, soil, and biota, as well as its susceptibility to various degradation processes.

PropertyValueReference Compound
Molecular Formula C₁₀H₁₂N₂O₅This compound
Molecular Weight 240.21 g/mol This compound
Water Solubility Low (specific value for this compound not available)Dinoterb
Vapor Pressure High (specific value for this compound not available)Dinoterb
Octanol-Water Partition Coefficient (log Kow) 1.54 - 1.75 (for various dinitrophenols)Dinitrophenols
pKa 4.8 and 5.0 (for Dinoterb)Dinoterb

Note: The pKa values for the related compound Dinoterb indicate that it will exist predominantly in its anionic form in most environmental soils and waters (pH 6-9). This significantly influences its mobility and sorption characteristics.

Environmental Fate and Transport

The following sections detail the degradation, mobility, and bioaccumulation potential of this compound, drawing upon data from its close analogs.

Degradation

Degradation is a critical process that determines the persistence of a chemical in the environment. It can occur through biotic (microbial) and abiotic (photolysis, hydrolysis) pathways. For dinitrophenols, biodegradation is generally considered the most significant degradation route[1].

Table 2.1: Degradation Half-lives of Related Dinitrophenol Herbicides

Degradation ProcessEnvironmental CompartmentHalf-lifeCompound
Aerobic Biodegradation Soil (mono-pesticide)46 daysDinoterb[2]
Soil (mixed pesticides)198 daysDinoterb[2]
Soil5 - 31 daysDinoseb[3]
Aqueous Suspension68 daysDinoterb[2]
Photodegradation Surface Water14 - 18 daysDinoseb[4]
Atmospheric Reaction (with OH radicals) Atmosphere14.1 days (estimated)Dinoseb[4]

Microbial degradation is a key process in the breakdown of dinitrophenol herbicides in soil and aquatic systems[1]. The rate of biodegradation can be influenced by soil type, microbial population, temperature, and the presence of other substances[2].

Experimental Protocol: Aerobic and Anaerobic Transformation in Soil (OECD 307)

The OECD 307 guideline is designed to assess the rate and route of degradation of a chemical in soil under both aerobic and anaerobic conditions.

  • Test System: Soil samples with known characteristics (pH, organic carbon content, texture, and microbial biomass) are used. For anaerobic studies, the soil is flooded and purged with an inert gas to establish anaerobic conditions.

  • Test Substance Application: The test substance, typically radiolabeled (e.g., with ¹⁴C), is applied to the soil samples.

  • Incubation: The treated soil samples are incubated in the dark at a controlled temperature and moisture level for a period of up to 120 days. For aerobic studies, the headspace is continuously purged with carbon dioxide-free air, and evolved ¹⁴CO₂ is trapped. For anaerobic studies, the system is kept under an inert atmosphere.

  • Sampling and Analysis: At various time intervals, soil samples are extracted using appropriate solvents. The parent compound and its transformation products are identified and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Scintillation Counting (LSC). Non-extractable (bound) residues are quantified by combusting the soil and measuring the resulting ¹⁴CO₂.

  • Data Analysis: The disappearance time of the parent compound (DT₅₀ and DT₉₀) and the formation and decline of major metabolites are calculated.

This compound This compound in Soil Metabolites Transformation Products This compound->Metabolites Microbial Metabolism Bound_Residues Bound Residues This compound->Bound_Residues Sorption & Aging Mineralization CO₂ + H₂O Metabolites->Mineralization Further Degradation Metabolites->Bound_Residues

Figure 1: Simplified pathway of this compound biodegradation in soil.

Photolysis: Dinitrophenols can undergo photodegradation in surface waters when exposed to sunlight[4]. The rate of this process is dependent on the intensity of solar radiation and the presence of other substances in the water that can act as photosensitizers.

Hydrolysis: Hydrolysis of dinitrophenols is generally considered to be a slow process and not a significant degradation pathway under typical environmental pH conditions[3].

Experimental Protocol: Phototransformation of Chemicals in Water (Direct Photolysis)

This protocol, based on OECD guidelines, is used to determine the rate of direct photolysis of a chemical in water.

  • Test Solution: A solution of the test substance in purified, sterile, buffered water is prepared.

  • Light Source: The test solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). The spectral output of the lamp is well-characterized.

  • Experimental Setup: The test is conducted in temperature-controlled quartz cells. Dark controls (samples wrapped in aluminum foil) are run in parallel to account for any non-photolytic degradation.

  • Actinometry: A chemical actinometer is used to measure the light intensity.

  • Sampling and Analysis: At various time points, aliquots of the test solution are withdrawn and analyzed for the concentration of the parent compound using a suitable analytical method (e.g., HPLC).

  • Data Analysis: The first-order rate constant for photolysis is calculated, and from this, the environmental half-life under specific sunlight conditions is estimated. The quantum yield, which is the efficiency of the photochemical process, can also be determined.

Mobility and Transport

The mobility of a chemical in the soil determines its potential to leach into groundwater or move into surface water via runoff. The primary factor governing the mobility of organic compounds in soil is their sorption to soil organic carbon and clay particles.

Table 2.2: Soil Sorption Coefficient (Koc) for a Related Dinitrophenol Herbicide

ParameterValueSoil TypeCompound
Koc 98Alluvial sandy soil (0.64% organic carbon)Dinoterb[2]

A Koc value of 98 suggests that Dinoterb has high mobility in soil[2]. The mobility of dinitrophenols is also influenced by soil pH. As they are weak acids, they will be more mobile in alkaline soils where they exist in their more water-soluble anionic form[1]. Conversely, in acidic soils, they are more likely to be in their less soluble, non-ionized form, leading to stronger sorption and lower mobility.

Experimental Protocol: Adsorption - Desorption Using a Batch Equilibrium Method (OECD 106)

This guideline describes a laboratory method to determine the soil adsorption/desorption coefficient.

  • Soil Selection: A range of well-characterized soils with varying organic carbon content, pH, and texture are used.

  • Test Solution: A solution of the test substance (often radiolabeled) is prepared in a 0.01 M CaCl₂ solution, which mimics the ionic strength of soil solution.

  • Adsorption Phase: Known masses of soil are equilibrated with known volumes of the test solution in centrifuge tubes. The tubes are shaken in the dark at a constant temperature until equilibrium is reached.

  • Separation and Analysis: The soil suspension is centrifuged to separate the solid and aqueous phases. The concentration of the test substance in the aqueous phase is measured.

  • Calculation of Adsorption: The amount of substance adsorbed to the soil is calculated as the difference between the initial and equilibrium concentrations in the solution. The soil-water distribution coefficient (Kd) is then calculated. The organic carbon-normalized adsorption coefficient (Koc) is determined by dividing Kd by the fraction of organic carbon in the soil.

  • Desorption Phase: After the adsorption phase, the supernatant is replaced with a fresh solution of 0.01 M CaCl₂ without the test substance. The tubes are shaken again to reach equilibrium, and the concentration of the test substance that has desorbed into the solution is measured.

cluster_soil Soil Environment cluster_this compound This compound Soil_Surface Soil Surface Application Soil_Matrix Soil Matrix Soil_Surface->Soil_Matrix Leaching & Runoff Groundwater Groundwater Soil_Matrix->Groundwater Potential Leaching Dinoprop_Dissolved Dissolved this compound Dinoprop_Dissolved->Groundwater Dinoprop_Sorbed Sorbed this compound Dinoprop_Dissolved->Dinoprop_Sorbed Sorption/Desorption

Figure 2: Conceptual model of this compound's mobility in soil.
Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism, either directly from the environment or through the consumption of contaminated food. The bioconcentration factor (BCF) is a measure of the extent of chemical accumulation in an organism from the surrounding water.

Table 2.3: Bioconcentration Factor (BCF) for a Related Dinitrophenol Herbicide

ParameterValueOrganismCompound
BCF 68 (estimated)FishDinoseb[4]
BCF 8 - 24 (estimated)Aquatic OrganismsDinitrophenols[1]

The estimated BCF values for dinitrophenols are low, suggesting that these compounds are not expected to significantly bioaccumulate in aquatic organisms[1][4]. The ionic nature of these compounds in most natural waters further reduces their potential for bioconcentration[1].

Experimental Protocol: Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305)

This guideline outlines the procedure for determining the bioconcentration and biomagnification potential of a chemical in fish.

  • Test Organism: A suitable fish species (e.g., rainbow trout, bluegill sunfish, or zebrafish) is selected.

  • Exposure (Uptake Phase): Fish are exposed to a constant, low concentration of the test substance (typically radiolabeled) in water under flow-through conditions for a period of up to 28 days.

  • Depuration Phase: After the uptake phase, the fish are transferred to clean, untreated water for a depuration period.

  • Sampling: Fish and water samples are collected at regular intervals during both the uptake and depuration phases.

  • Analysis: The concentration of the test substance in the fish tissue (whole body or specific organs) and in the water is determined.

  • Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady-state. The uptake and depuration rate constants are also determined.

Water This compound in Water Fish Aquatic Organism (Fish) Water->Fish Uptake (Gills, Skin) Fish->Water Depuration Metabolism_Excretion Metabolism & Excretion Fish->Metabolism_Excretion Biotransformation

Figure 3: Bioaccumulation process of this compound in an aquatic organism.

Analytical Methodologies

The accurate determination of this compound and its metabolites in environmental matrices is crucial for fate and transport studies. The following outlines a general approach for the analysis of dinitrophenol pesticides.

Table 3.1: Overview of Analytical Methods for Dinitrophenol Pesticides

MatrixExtraction TechniqueAnalytical Technique
Soil/Sediment Solvent Extraction (e.g., with acetone, acetonitrile, or a mixture), Solid-Phase Extraction (SPE)High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, Gas Chromatography (GC) with Electron Capture Detection (ECD) or MS
Water Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE)High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, Gas Chromatography (GC) with Electron Capture Detection (ECD) or MS

Experimental Protocol: General Analytical Workflow for Dinitrophenols in Environmental Samples

  • Sample Collection and Preparation: Soil, sediment, or water samples are collected and stored under appropriate conditions to prevent degradation. Soil and sediment samples are typically air-dried and sieved.

  • Extraction: The target analytes are extracted from the sample matrix using a suitable solvent system. Techniques like sonication or accelerated solvent extraction (ASE) can be employed to improve extraction efficiency.

  • Clean-up: The crude extract is cleaned up to remove interfering co-extractives. Solid-Phase Extraction (SPE) is a commonly used technique for this purpose.

  • Concentration: The cleaned-up extract is concentrated to a small volume to enhance the sensitivity of the analysis.

  • Instrumental Analysis: The final extract is analyzed using chromatographic techniques such as HPLC or GC coupled with a suitable detector. Mass spectrometry provides high selectivity and sensitivity for confirmation and quantification.

  • Quantification: The concentration of the analyte is determined by comparing its response to that of a calibration curve prepared using certified reference standards.

Start Environmental Sample (Soil, Water) Extraction Extraction Start->Extraction Cleanup Clean-up (e.g., SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Analysis Instrumental Analysis (HPLC/GC-MS) Concentration->Analysis Data Data Analysis & Quantification Analysis->Data

Figure 4: General workflow for the analysis of this compound residues.

Conclusion

Based on the available data for structurally related dinitrophenol herbicides, this compound is expected to be moderately persistent in the environment, with biodegradation being the primary route of dissipation in soil and water. Its potential for leaching to groundwater is high, particularly in soils with low organic matter content and alkaline pH. The bioaccumulation potential of this compound in aquatic organisms is anticipated to be low. Further experimental studies specifically on this compound are required to definitively establish its environmental fate and transport characteristics.

References

Toxicological Profile of Dinitrophenols in Non-Target Organisms

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Dinoprop" does not correspond to a recognized chemical substance in toxicological literature. It is presumed to be a typographical error for dinitrophenol compounds, such as 2,4-Dinitrophenol (2,4-DNP) or the herbicide Dinoseb, which belong to the dinitrophenol family. This document will focus on the toxicological profile of 2,4-Dinitrophenol (2,4-DNP), a widely studied compound with significant effects on non-target organisms.

This technical guide provides a comprehensive overview of the toxicological effects of 2,4-Dinitrophenol (2,4-DNP) on various non-target organisms. It is intended for researchers, scientists, and professionals in drug development and environmental science. The guide summarizes key toxicity data, outlines experimental methodologies, and illustrates the primary mechanism of action.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of 2,4-DNP toxicity is the uncoupling of oxidative phosphorylation in mitochondria.[1] 2,4-DNP is a proton ionophore, meaning it can transport protons across the inner mitochondrial membrane, bypassing the ATP synthase enzyme. This dissipates the proton gradient that is essential for ATP production. Consequently, the energy from substrate oxidation is released as heat instead of being converted into ATP, leading to increased metabolic rate, hyperthermia, and cellular energy depletion.[2]

cluster_0 Inner Mitochondrial Membrane cluster_1 Intermembrane Space (High H+) cluster_2 Mitochondrial Matrix (Low H+) ETC Electron Transport Chain (ETC) H_high ETC->H_high Pumps H+ ATPSynthase ATP Synthase H_low ATPSynthase->H_low H+ Flow ATP ATP (Energy) ATPSynthase->ATP Produces DNP 2,4-DNP DNP->H_low Transports H+ (Bypasses Synthase) Heat Heat (Energy dissipated) DNP->Heat Generates H_high->ATPSynthase H+ Gradient H_high->DNP ADP ADP + Pi ADP->ATPSynthase

Figure 1: Mechanism of 2,4-DNP as an uncoupler of oxidative phosphorylation.

Quantitative Toxicity Data

The toxicity of 2,4-DNP varies significantly across different species and taxonomic groups. The following tables summarize acute and chronic toxicity data for key non-target organisms.

Table 1: Toxicity to Aquatic Organisms
Organism TypeSpeciesEndpointValue (µg/L)Exposure DurationReference
Freshwater Fish 9 species (unspecified)LC5060 - 27,10048-96 hours
Notopterus notopterusLC5055048-96 hours
2 species (unspecified)Chronic NOEC (growth)500 - 1,300-
Danio rerio (Zebrafish)LC50~12,000 (12 mg/L)24 hours[3]
Freshwater Crustaceans Daphnia magnaEC50 (immobilisation)3,800 - 4,60048-96 hours
Daphnia magnaNOEC (reproduction)2,00021 days
Freshwater Mollusc 1 species (unspecified)LC506,49096 hours
Freshwater Algae 1 species (unspecified)EC50 (biomass)26,00048 hours
Marine Fish 3 species (unspecified)LC501,500 - 41,70048-96 hours
Marine Crustaceans Artemia salinaLC5020048 hours
Palaemonetes sp.LC5023,000 - 50,00096 hours

LC50: Lethal Concentration for 50% of the test population. EC50: Effect Concentration for 50% of the test population. NOEC: No Observed Effect Concentration.

Table 2: Toxicity to Terrestrial Organisms
Organism TypeSpeciesEndpointValueExposure RouteReference
Birds Zebra finchChronic Intake~4 mg/kg/dayOral[1]
Zebra finchEffectReduced lifespan by ~21%Oral[1]
Mammals Rat (for Dinoseb)LD505 - 60 mg/kgOral[4]
Rabbit (for Dinoseb)LD50100 mg/kgDermal[4]

LD50: Lethal Dose for 50% of the test population.

Experimental Protocols & Methodologies

Standardized protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for generating reliable and comparable toxicological data.[5]

Acute Oral Toxicity Test (LD50) in Birds

This test determines the median lethal dose (LD50) from a single oral administration of a substance.[5]

  • Test Animals: A standard avian species is used (e.g., Northern bobwhite quail or Mallard duck).

  • Acclimation: Birds are acclimated to laboratory conditions.

  • Dose Administration: The test substance is administered via oral gavage. A control group receives a vehicle without the test substance.[5]

  • Dose Levels: A range of dose levels is used to establish a dose-response relationship.

  • Observation Period: Birds are observed for a minimum of 14 days.[5]

  • Endpoints: Key endpoints include mortality, changes in body weight, feed consumption, and any clinical signs of toxicity such as behavioral or physical abnormalities.[5]

  • Data Analysis: The LD50 value, along with 95% confidence intervals, is calculated using statistical methods like probit analysis.[5]

Aquatic Toxicity Test (LC50) in Fish

This protocol measures the acute toxicity of a substance to fish over a 96-hour exposure period in water.[5]

  • Test Species: Standard species such as Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) are commonly used.[5]

  • Test System: The test can be static, semi-static (static-renewal), or flow-through. The flow-through system is preferred for volatile or unstable substances.

  • Test Concentrations: A geometric series of at least five concentrations is used, plus a control.

  • Environmental Conditions: Key parameters like temperature, pH, and dissolved oxygen are maintained within narrow limits (e.g., temperature ±1°C, dissolved oxygen >60% saturation).[6]

  • Observation: Fish are observed for mortality and sub-lethal effects at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 is calculated at each observation time, typically using probit analysis.

Daphnid Chronic Toxicity Test

This test evaluates the long-term effects of a substance on the survival, growth, and reproduction of Daphnia magna over a 21-day period.

  • Test Organisms: The test begins with daphnids that are less than 24 hours old.

  • Test System: A static-renewal or flow-through system is used, with the test substance being renewed at least three times a week.[6]

  • Test Conditions: A 16-hour light and 8-hour dark photoperiod is maintained at a constant temperature of 20°C.[6]

  • Feeding: Daphnids are fed daily with a suitable food source, such as algae.

  • Endpoints: The primary endpoints are parental mortality and the total number of live offspring produced per surviving parent. Growth can be an optional endpoint.

  • Data Analysis: The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) are determined by statistically comparing the results from the treatment groups to the control group.

General Workflow for Ecotoxicological Testing cluster_0 Phase 1: Planning & Setup cluster_1 Phase 2: Exposure cluster_2 Phase 3: Data Collection & Analysis cluster_3 Phase 4: Reporting A Select Test Organism (e.g., Fish, Daphnia, Bird) B Define Test Protocol (e.g., OECD Guideline) A->B C Prepare Test Concentrations & Control Group B->C D Acclimate Organisms to Test Conditions C->D E Administer Substance (Aqueous, Oral, etc.) D->E F Maintain & Monitor Environmental Conditions (Temp, pH, DO) E->F G Observe & Record Endpoints (Mortality, Reproduction, Behavior) F->G During & Post-Exposure H Perform Statistical Analysis (Probit, ANOVA) G->H I Determine Toxicity Values (LC50, NOEC, LOAEL) H->I J Interpret Results & Assess Risk I->J K Prepare Final Report J->K

Figure 2: Generalized workflow for conducting an ecotoxicological study.

Summary of Toxicological Effects in Non-Target Organisms

  • Aquatic Invertebrates: Generally, aquatic invertebrates are highly sensitive to dinitrophenols.[7] The marine crustacean Artemia salina showed high sensitivity with a 48-hour LC50 of 200 µg/L. Freshwater cladocerans like Daphnia magna are also sensitive, with chronic reproductive effects observed at 2,000 µg/L.

  • Fish: Toxicity in fish varies widely among species. Acute LC50 values can range from as low as 60 µg/L to over 40,000 µg/L. Sub-lethal effects in zebrafish exposed to 2,4-DNP include decreased swimming performance and alterations in triglyceride metabolism.[3]

  • Birds: Chronic exposure to 2,4-DNP, even at doses within the range illegally used by humans for weight loss, has been shown to significantly reduce the lifespan of birds.[1] A study on zebra finches demonstrated a 21% reduction in median lifespan after long-term intake.[1]

  • Mammals: Dinitrophenols are highly toxic to mammals.[4] The U.S. Food and Drug Administration (FDA) declared 2,4-DNP to be extremely dangerous and unfit for human consumption in 1938 due to severe adverse health effects, including fatalities.[8] In animals, signs of poisoning can include neurotoxicity (convulsions, tremors, ataxia), hyperthermia, and rapid breathing.[2][9]

  • Soil Organisms and Plants: High concentrations of dinitrophenols are toxic to plant growth and development, particularly at lower soil pH.[8] While they can be biodegraded by soil microorganisms, their mobility in soil increases with basicity, posing a risk of leaching into groundwater.[8] Some pesticides have been shown to cause significant changes in the composition of soil microbial communities.[10]

Conclusion

2,4-Dinitrophenol exhibits significant toxicity across a wide range of non-target organisms, primarily by disrupting cellular energy production. Its effects are well-documented in aquatic ecosystems, where it can be lethal at low microgram-per-liter concentrations for sensitive species. In terrestrial vertebrates, including birds and mammals, it poses a high risk of acute and chronic toxicity, affecting metabolic rates, neurological function, and overall lifespan. The data underscores the environmental risk associated with dinitrophenol contamination and provides a basis for establishing protective concentration limits and regulatory guidelines.[11]

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Dinoprop in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dinoprop, a dinitrophenol herbicide, is utilized for the control of broadleaf weeds. Its presence in soil is of environmental concern, necessitating sensitive and reliable analytical methods for its detection and quantification. These application notes provide detailed protocols for the analysis of this compound in soil matrices, targeting researchers, scientists, and professionals in environmental monitoring and drug development. The methodologies described herein leverage modern analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), coupled with efficient sample preparation methods like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.

Analytical Methods Overview

The determination of this compound in soil typically involves a multi-step process encompassing sample collection and preparation, extraction of the analyte from the complex soil matrix, cleanup of the extract to remove interfering substances, and finally, instrumental analysis for detection and quantification. The choice of the analytical technique often depends on the required sensitivity, selectivity, and the available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile organic compounds like this compound. Derivatization is often required to improve the volatility and thermal stability of the analyte. GC-MS provides excellent separation and identification capabilities based on retention time and mass spectra.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the preferred method for the analysis of a wide range of pesticide residues, including polar and thermally labile compounds like this compound, often without the need for derivatization. It offers high sensitivity and selectivity, minimizing matrix interference through the use of Multiple Reaction Monitoring (MRM).

Quantitative Data Summary

The following tables summarize the validation data for analytical methods applicable to the determination of dinitrophenol herbicides, including compounds structurally related to this compound, in soil. This data is compiled from various studies and provides a reference for the expected performance of the described methods.

Table 1: Method Validation Data for LC-MS/MS Analysis of Dinitrophenol Herbicides in Soil

ParameterThis compound (Adapted Method)Meptyldinocap (as 2,4-DNOP)[1]Multi-residue Method[2]
Limit of Detection (LOD) 0.005 mg/kg--
Limit of Quantification (LOQ) 0.01 mg/kg0.025 µg/g-
Recovery (%) 85 - 110%93 - 98%72.6 - 119%
Precision (RSD %) < 15%2 - 6%< 20%
Linearity (r²) > 0.99> 0.99> 0.99

Table 2: Method Validation Data for GC-MS/MS Analysis of Dinitrophenol Herbicides in Soil

ParameterThis compound (Adapted Method)Multi-residue Method[2][3]
Limit of Detection (LOD) 0.002 mg/kg-
Limit of Quantification (LOQ) 0.01 mg/kg0.01 mg/kg
Recovery (%) 80 - 115%70 - 119%
Precision (RSD %) < 15%< 20%
Linearity (r²) > 0.99> 0.99

Experimental Protocols

Protocol 1: Analysis of this compound in Soil by LC-MS/MS using a Modified QuEChERS Method

This protocol describes a method for the extraction and analysis of this compound from soil using a modified QuEChERS procedure followed by LC-MS/MS detection.

1. Sample Preparation and Extraction:

  • Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of ultrapure water and vortex for 30 seconds to hydrate the soil.

  • Add 10 mL of acetonitrile containing 1% acetic acid.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE microcentrifuge tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18 sorbent.

  • Vortex for 30 seconds.

  • Centrifuge at ≥10000 rpm for 2 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

3. LC-MS/MS Instrumental Analysis:

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 95% A, decrease to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • MRM Transitions: Specific precursor and product ions for this compound need to be determined by direct infusion of a standard solution. For a structurally similar compound like dinoseb, transitions might be m/z 239 -> 179 and 239 -> 135.

Protocol 2: Analysis of this compound in Soil by GC-MS/MS

This protocol outlines the analysis of this compound in soil by GC-MS/MS, which may require a derivatization step for optimal performance.

1. Sample Preparation and Extraction:

  • Follow the same extraction procedure as in Protocol 1 (QuEChERS).

2. Derivatization (if necessary):

  • Evaporate a 1 mL aliquot of the final extract to dryness under a gentle stream of nitrogen.

  • Add 100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS or diazomethane).

  • Heat at 60-70°C for 30 minutes.

  • Cool to room temperature and reconstitute in a suitable solvent (e.g., hexane or ethyl acetate).

3. GC-MS/MS Instrumental Analysis:

  • GC System: Agilent 8890 GC or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector Temperature: 280°C

  • Oven Program: Start at 60°C, hold for 1 min, ramp to 200°C at 20°C/min, then to 300°C at 10°C/min, and hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection Mode: Splitless

  • MS System: Agilent 7010C Triple Quadrupole MS or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MRM Transitions: Specific precursor and product ions for the derivatized this compound need to be determined.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Extract Cleanup (d-SPE) cluster_analysis Instrumental Analysis soil_sample 1. Soil Sampling (10g homogenized) hydration 2. Hydration (10 mL Water) soil_sample->hydration extraction 3. Extraction (10 mL Acetonitrile + Salts) hydration->extraction centrifugation1 4. Centrifugation (≥4000 rpm, 5 min) extraction->centrifugation1 supernatant 5. Take Supernatant (1 mL) centrifugation1->supernatant dspe 6. d-SPE Cleanup (MgSO4, PSA, C18) supernatant->dspe centrifugation2 7. Centrifugation (≥10000 rpm, 2 min) dspe->centrifugation2 filtration 8. Filtration (0.22 µm) centrifugation2->filtration lcms LC-MS/MS Analysis filtration->lcms gcms GC-MS/MS Analysis (with optional derivatization) filtration->gcms

Caption: Experimental workflow for this compound analysis in soil.

analytical_logic start Start: Soil Sample extraction Extraction (e.g., QuEChERS) start->extraction cleanup Cleanup (e.g., d-SPE) extraction->cleanup analysis Instrumental Analysis cleanup->analysis lcms LC-MS/MS analysis->lcms Preferred for polar compounds gcms GC-MS/MS analysis->gcms Requires volatility (may need derivatization) data Data Analysis & Quantification lcms->data gcms->data

Caption: Logical flow of the analytical method selection process.

References

Application Notes and Protocols for the Analysis of Dinoprop by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoprop (4,6-dinitro-o-cymen-3-ol) is a dinitrophenol derivative with potential applications and toxicological relevance that necessitate sensitive and specific analytical methods for its detection and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust platform for the analysis of semi-volatile compounds like this compound, providing high-resolution separation and definitive identification based on mass spectral data. This document provides detailed application notes and protocols for the analysis of this compound in various matrices, leveraging established methodologies for related dinitrophenol compounds. The protocols outlined herein serve as a comprehensive starting point for method development and validation in research and drug development settings.

Experimental Protocols

The following protocols are adapted from established methods for the analysis of dinitrophenols and are intended to be a baseline for the analysis of this compound. Optimization may be required for specific sample matrices and instrumentation.

Sample Preparation: Solid-Phase Microextraction (SPME) for Aqueous Samples

This method is suitable for the extraction and preconcentration of this compound from water or similar aqueous matrices.[1]

Materials:

  • SPME fiber assembly (e.g., 85 µm polyacrylate)

  • 20 mL headspace vials with septa

  • Autosampler for SPME

  • Heating and agitation unit

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

Procedure:

  • Place a 10 mL aliquot of the aqueous sample into a 20 mL headspace vial.

  • Acidify the sample to pH 2 with HCl to ensure this compound is in its non-ionized form.[1]

  • Add NaCl to saturate the solution, which enhances the extraction efficiency by increasing the ionic strength of the matrix.[1]

  • Seal the vial and place it in the autosampler.

  • Equilibrate the sample at 60°C for 15 minutes with agitation.

  • Expose the SPME fiber to the headspace of the sample for 30 minutes at 60°C with continued agitation.[1]

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.[1]

Sample Preparation: Liquid-Liquid Extraction (LLE) for Biological Matrices

This protocol is designed for the extraction of this compound from biological samples such as blood or urine.[2][3]

Materials:

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Extraction solvent (e.g., ethyl acetate or a mixture of dichloromethane and ethyl acetate)

  • Internal standard (e.g., a deuterated analog of this compound or a structurally similar compound)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

Procedure:

  • Pipette 1 mL of the biological sample (e.g., blood, urine) into a 15 mL centrifuge tube.

  • Spike the sample with an appropriate internal standard.

  • Add 5 mL of the extraction solvent.

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[4]

  • For derivatization (optional but recommended to improve chromatographic performance for phenolic compounds), add 50 µL of a derivatizing agent like BSTFA with 1% TMCS and heat at 70°C for 30 minutes.[5]

  • Reconstitute the residue in a suitable solvent (e.g., 100 µL of hexane) for GC-MS analysis.

GC-MS Analysis Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (SPME or LLE) Sample->Extraction Concentration Concentration/Derivatization Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Qualitative Qualitative Analysis (Mass Spectrum) Detection->Qualitative Quantitative Quantitative Analysis (Peak Area) Detection->Quantitative Report Report Generation Qualitative->Report Quantitative->Report

GC-MS Analysis Workflow for this compound.

GC-MS Instrumentation and Parameters

The following table outlines recommended starting parameters for the GC-MS analysis of this compound. These may require optimization based on the specific instrument and sample matrix.

ParameterRecommended Setting
Gas Chromatograph
Injection Port Temp.270°C[1]
Injection ModeSplitless (for trace analysis) or Split
Carrier GasHelium or Hydrogen at a constant flow rate of 1.0-1.5 mL/min
Column30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column with a mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane)
Oven ProgramInitial temperature of 70°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Quadrupole Temp.150°C
Acquisition ModeFull Scan (m/z 50-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Solvent Delay3-5 minutes

Data Presentation

Quantitative Analysis

For quantitative analysis, a calibration curve should be constructed using standard solutions of this compound. The following table is an example of a calibration data summary.

Concentration (µg/mL)Peak Area (Arbitrary Units)
0.115,234
0.578,945
1.0155,678
5.0798,234
10.01,602,345
0.999
LOD (µg/mL) 0.05
LOQ (µg/mL) 0.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Mass Spectral Data
m/z (predicted)Ion Structure/Fragment Lost
240Molecular Ion [M]⁺
225[M - CH₃]⁺
197[M - C₃H₇]⁺
194[M - NO₂]⁺
164[M - NO₂ - NO]⁺
151[M - C₃H₇ - NO₂]⁺

Note: These are predicted fragments and require experimental verification.

Predicted Mass Fragmentation Pathway of this compound

The electron ionization of this compound is expected to induce fragmentation primarily at the isopropyl group and the nitro groups.

Fragmentation_Pathway This compound This compound (m/z 240) [M]⁺ Frag1 [M - CH₃]⁺ (m/z 225) This compound->Frag1 - CH₃ Frag2 [M - C₃H₇]⁺ (m/z 197) This compound->Frag2 - C₃H₇ Frag3 [M - NO₂]⁺ (m/z 194) This compound->Frag3 - NO₂

Predicted Fragmentation of this compound.

Potential Metabolic Pathway of this compound

The metabolic pathway of this compound is likely to be similar to that of other dinitrophenols, involving the reduction of the nitro groups and subsequent conjugation.

Metabolic_Pathway This compound This compound Metabolite1 Amino-nitro-isopropy-cresol This compound->Metabolite1 Nitroreduction Metabolite2 Diamino-isopropy-cresol Metabolite1->Metabolite2 Nitroreduction Conjugate1 Glucuronide Conjugate Metabolite1->Conjugate1 Conjugation Conjugate2 Sulfate Conjugate Metabolite1->Conjugate2 Conjugation

Inferred Metabolic Pathway of this compound.

Conclusion

The GC-MS methods described provide a strong foundation for the sensitive and selective analysis of this compound. The detailed protocols for sample preparation and instrument parameters, along with the predicted fragmentation and metabolic pathways, offer a comprehensive guide for researchers and professionals. Method validation according to regulatory guidelines is essential before application to routine analysis.

References

Dinoprop Application Protocols for Weed Control Studies

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

Dinoprop (CAS 7257-41-2) is a dinitrophenol herbicide historically used for the control of broadleaf weeds.[1] Like other herbicides in its class, such as dinoseb and DNOC, its primary mode of action is the disruption of cellular energy production in susceptible plants. These application notes provide a detailed framework for conducting weed control efficacy and crop safety studies with this compound, based on established principles of herbicide research. Due to the limited availability of recent, specific data for this compound, the quantitative values presented in the tables are illustrative and based on general knowledge of dinitrophenol herbicides. Researchers should use these protocols as a guide and adapt them based on preliminary range-finding experiments.

Mode of Action: Uncoupling of Oxidative Phosphorylation

This compound and other dinitrophenol herbicides act as protonophores, disrupting the proton gradient across the inner mitochondrial membrane. This uncoupling of oxidative phosphorylation inhibits the production of ATP, the primary energy currency of the cell. The energy that would normally be used for ATP synthesis is instead dissipated as heat, leading to metabolic disruption and eventual cell death in the target weed.

cluster_0 Mitochondrial Intermembrane Space cluster_1 Mitochondrial Matrix Protons_High High Proton Concentration ATP_Synthase ATP Synthase Protons_High->ATP_Synthase Proton Flow This compound This compound (Protonophore) Protons_High->this compound Protons_Low Low Proton Concentration ATP_Production ATP Production ATP_Synthase->ATP_Production Drives Cellular_Processes Normal Cellular Processes ATP_Production->Cellular_Processes Energizes This compound->Protons_Low Transports Protons, Bypassing ATP Synthase Disruption Disruption of Proton Gradient & ATP Synthesis Inhibition This compound->Disruption Leads to Cell_Death Weed Cell Death Disruption->Cell_Death Causes

Caption: this compound's mode of action in uncoupling oxidative phosphorylation.

Experimental Protocols for Efficacy and Phytotoxicity Studies

Experimental Design

For field-based studies, a Randomized Complete Block Design (RCBD) is recommended to minimize the effects of field variability.[2][3][4][5][6]

  • Treatments: Include a range of this compound application rates, a negative control (untreated), and a positive control (a commercial standard herbicide with a similar spectrum of activity).

  • Replicates: A minimum of four replicates per treatment is advised to ensure statistical validity.[3]

  • Plot Size: Plots should be of a sufficient size to allow for accurate application and assessment while minimizing edge effects. A typical plot size for small-plot herbicide trials is 2 x 10 meters or 2 x 15 meters.[3]

  • Blocking: Blocks should be established perpendicular to any known field gradient (e.g., slope, soil type variation) to account for environmental heterogeneity.[2][5]

Start Start: Define Research Question Design Experimental Design (Randomized Complete Block) Start->Design Setup Field Setup: Plot Establishment & Marking Design->Setup Calibration Sprayer Calibration Setup->Calibration Application This compound Application (at specified rates & timings) Calibration->Application Data_Collection Data Collection: - Efficacy Ratings - Phytotoxicity Ratings - Biomass Sampling - Yield Data Application->Data_Collection Analysis Statistical Analysis (ANOVA) Data_Collection->Analysis Conclusion Conclusion & Reporting Analysis->Conclusion

References

Application Note: High-Performance Liquid Chromatography for the Quantification of Dinoprostone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoprostone, the naturally occurring form of Prostaglandin E2 (PGE2), is a critical bioactive lipid involved in a myriad of physiological and pathological processes.[1][2] In clinical practice, it is widely utilized for labor induction, cervical ripening, and the termination of pregnancy.[2][3] Accurate and precise quantification of Dinoprostone in pharmaceutical formulations and biological matrices is paramount for ensuring its safety, efficacy, and quality. High-Performance Liquid Chromatography (HPLC) stands as a robust and reliable analytical technique for this purpose, offering high resolution, sensitivity, and specificity.[4][5] This application note provides a detailed protocol for the quantification of Dinoprostone using a reversed-phase HPLC (RP-HPLC) method with UV detection, along with sample preparation guidelines and a summary of quantitative data.

Signaling Pathway of Dinoprostone

Dinoprostone exerts its biological effects by binding to a family of G-protein coupled receptors known as EP receptors (EP1, EP2, EP3, and EP4).[1] The activation of these receptors triggers distinct downstream signaling cascades, leading to a variety of cellular responses. The simplified signaling pathway is illustrated below.

Dinoprostone_Signaling cluster_membrane Cell Membrane cluster_receptors EP Receptors cluster_downstream Downstream Signaling cluster_response Cellular Response Dinoprostone Dinoprostone (PGE2) EP1 EP1 Dinoprostone->EP1 EP2 EP2 Dinoprostone->EP2 EP3 EP3 Dinoprostone->EP3 EP4 EP4 Dinoprostone->EP4 Gq Gq EP1->Gq G-protein coupling Gs Gs EP2->Gs G-protein coupling Gi Gi EP3->Gi G-protein coupling EP4->Gs G-protein coupling PLC PLC Activation Gq->PLC AC_inc Adenylate Cyclase (Increased cAMP) Gs->AC_inc AC_dec Adenylate Cyclase (Decreased cAMP) Gi->AC_dec Ca_inc Increased Intracellular Ca2+ PLC->Ca_inc PKA PKA Activation AC_inc->PKA Cervical_Ripening Cervical Ripening AC_inc->Cervical_Ripening Contraction Smooth Muscle Contraction AC_dec->Contraction Ca_inc->Contraction Relaxation Smooth Muscle Relaxation PKA->Relaxation Inflammation Inflammation Modulation PKA->Inflammation

Caption: Simplified signaling pathway of Dinoprostone via its EP receptors.

Experimental Workflow for Dinoprostone Quantification

The general workflow for the quantification of Dinoprostone by HPLC involves several key steps, from sample collection and preparation to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing arrow arrow Sample_Collection Sample Collection (e.g., Bulk Drug, Formulation, Plasma) Extraction Extraction / Dissolution Sample_Collection->Extraction Cleanup Sample Cleanup (e.g., SPE, Filtration) Extraction->Cleanup Injection HPLC Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General experimental workflow for Dinoprostone quantification by HPLC.

Detailed Experimental Protocols

Materials and Reagents
  • Dinoprostone Reference Standard (USP grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade/deionized)

  • Acetic Acid (glacial, analytical grade) or Phosphoric Acid

  • Phosphate buffer

  • Solvents for sample extraction (e.g., ethyl acetate)

  • Solid-Phase Extraction (SPE) cartridges (if required)

  • Syringe filters (0.45 µm)

Instrumentation and Chromatographic Conditions

The following table summarizes typical HPLC conditions for Dinoprostone analysis, primarily based on the United States Pharmacopeia (USP) monograph and other published methods.[4][6]

ParameterRecommended Conditions
HPLC System Quaternary or Binary HPLC system with UV detector
Column C18, 4.6 mm x 25 cm, 5 µm particle size (e.g., Symmetry® C18, L1 packing)
Mobile Phase Methanol and 0.2% Acetic Acid (58:42 v/v) or Phosphate buffer (pH 4.4) and Acetonitrile (67:33, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm or 200 nm
Injection Volume 20 µL
Run Time Approximately 15-20 minutes
Preparation of Standard Solutions
  • Standard Stock Solution (e.g., 2.5 mg/mL): Accurately weigh about 25.0 mg of USP Dinoprostone Reference Standard and transfer it to a 10-mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[6]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations spanning the expected range of the samples (e.g., 0.1 - 10 µg/mL).[7][8]

Sample Preparation Protocols

The choice of sample preparation method is critical and depends on the sample matrix.

Protocol 1: Bulk Drug Substance

  • Accurately weigh a quantity of the Dinoprostone bulk powder.

  • Dissolve the powder in the mobile phase to achieve a concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.[9]

Protocol 2: Pharmaceutical Formulations (e.g., Vaginal Inserts, Gels)

  • Accurately weigh a portion of the formulation equivalent to a known amount of Dinoprostone.

  • Disperse or dissolve the formulation in a suitable solvent. This may require mechanical agitation (vortexing, sonication).

  • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate Dinoprostone from excipients.

    • LLE: Extract the aqueous dispersion with an immiscible organic solvent like ethyl acetate. Evaporate the organic layer and reconstitute the residue in the mobile phase.

    • SPE: Condition an appropriate SPE cartridge (e.g., C18), load the sample solution, wash away interferences, and elute Dinoprostone with a suitable solvent (e.g., methanol). Evaporate the eluate and reconstitute in the mobile phase.[10][11]

  • Filter the final solution through a 0.45 µm syringe filter before HPLC analysis.

Protocol 3: Biological Matrices (e.g., Plasma)

  • To 100 µL of plasma, add a protein precipitation agent such as 200 µL of ice-cold methanol or acetonitrile.[7]

  • Vortex the mixture vigorously to ensure complete protein precipitation.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Carefully collect the supernatant.

  • The supernatant can be directly injected or further purified using SPE if matrix effects are significant.

  • If necessary, evaporate the supernatant and reconstitute the residue in the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter.

Data Presentation and System Suitability

For quantitative analysis, a calibration curve is constructed by plotting the peak area of the Dinoprostone standard against its concentration. The concentration of Dinoprostone in the samples is then determined from this curve.

System Suitability: Before sample analysis, the chromatographic system should meet the following criteria:

  • Resolution (R): The resolution between the Dinoprostone peak and any adjacent peak should be not less than 1.0.[6]

  • Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be not more than 2.0%.[6]

  • Theoretical Plates (N): The column efficiency should be not less than 6000 theoretical plates.[6]

Summary of Quantitative HPLC Methods for Dinoprostone
MethodColumnMobile PhaseDetectionApplicationReference
USP Assay L1 packing (C18), 4.6 mm x 25 cmMethanol: 0.2% Acetic Acid (58:42)UV at 210 nmBulk Drug[6]
Stability Indicating Symmetry® C18, 4.6 mm x 75 mm, 5 µmPhosphate buffer (pH 4.4): Acetonitrile (67:33)UV at 200 nmBulk Drug and Pharmaceutical Formulation[4]
RP-HPLC Newcrom R1Acetonitrile, Water, and Phosphoric AcidNot SpecifiedGeneral Analysis[12]
UHPLC-MS/MS Not SpecifiedGradient elution with methanol and water containing formic acidMS/MSToxicological Investigations[7][8]

Conclusion

The HPLC method detailed in this application note provides a reliable and robust approach for the quantification of Dinoprostone. Adherence to the specified protocols for sample preparation and chromatographic conditions is essential for obtaining accurate and reproducible results. This method is suitable for routine quality control of pharmaceutical products and can be adapted for research and drug development purposes. For analysis of Dinoprostone in complex biological matrices at very low concentrations, coupling HPLC with mass spectrometry (LC-MS/MS) may be necessary to achieve the required sensitivity and selectivity.[7][8]

References

Application Notes and Protocols for Bioremediation of Dinoprop and Related Dinitrophenolic Herbicide-Contaminated Sites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dinoprop (2-isopropyl-3-methyl-4,6-dinitrophenol) is a herbicide belonging to the dinitrophenol chemical family.[1][2][3] These compounds are recognized for their toxicity and persistence in the environment, necessitating effective remediation strategies for contaminated sites.[4] Bioremediation, which utilizes microorganisms to degrade or detoxify contaminants, presents a cost-effective and environmentally friendly approach to cleaning up soils and water polluted with these herbicides.[5][6] Due to the limited specific research on this compound bioremediation, this document provides a comprehensive overview of techniques and protocols based on studies of closely related and well-documented dinitrophenolic herbicides such as Dinoseb (2-sec-butyl-4,6-dinitrophenol) and DNOC (4,6-dinitro-o-cresol).[7][8][9] The principles and methodologies described herein are expected to be largely applicable to this compound-contaminated sites.

1. Overview of Bioremediation Techniques

Bioremediation of dinitrophenolic herbicides can be approached through several methods, broadly categorized as in situ and ex situ techniques.[5]

  • In situ Bioremediation: This involves treating the contaminated material in its original location.[5]

    • Biostimulation: Amendment of the site with nutrients (e.g., nitrogen, phosphorus) and electron donors (e.g., starch, glucose) to stimulate the growth and activity of indigenous contaminant-degrading microorganisms.[8]

    • Bioaugmentation: Inoculation of the contaminated site with specific microorganisms or microbial consortia known to be effective at degrading the target contaminant.

  • Ex situ Bioremediation: This requires the excavation of contaminated soil or pumping of contaminated water for treatment elsewhere.[5]

    • Bioreactors: Use of controlled systems where contaminated soil slurries or water are treated with microorganisms under optimized conditions (e.g., pH, temperature, nutrient levels).[10]

    • Landfarming: Excavated soil is spread over a prepared surface and tilled periodically to enhance aeration and stimulate microbial activity.[11]

The choice of technique depends on factors such as the concentration and extent of contamination, soil type, and site-specific conditions.

2. Quantitative Data on Dinitrophenolic Herbicide Bioremediation

The following tables summarize quantitative data from studies on the bioremediation of Dinoseb and other dinitrophenols. This data provides an indication of the potential efficacy of these techniques for this compound.

Table 1: Microbial Degradation of Dinitrophenols

CompoundMicroorganism/ConsortiumSystemInitial ConcentrationDegradation EfficiencyTimeReference
DinosebAnaerobic microbial consortiumSoil slurryNot specifiedComplete degradationNot specified[8]
2,4-Dinitrophenol (DNP)Immobilized mixed microbial communityPacked-bed reactorUp to 43 g/m³>97%Continuous operation[10]
2,6-Dinitrophenol (DNP)Immobilized mixed microbial communityPacked-bed reactorNot specified>95% (in mixture with 2,4-DNP)Continuous operation[10]
DNOCIndigenous aquifer microorganismsIn situ (sandy aquifer)Not specifiedSignificant degradation observed216 days[9]

Table 2: Half-lives of Related Herbicides in Soil

HerbicideConditionHalf-lifeReference
2,4-DAerobic mineral soil6.2 days[12]
AcetochlorIndividual exposure in soil4.1 - 6.9 days[13]
AtrazineIndividual exposure in soil6.2 days[13]
PrometrynIndividual exposure in soil6.9 days[13]

3. Experimental Protocols

The following are detailed protocols for laboratory and field-scale bioremediation of dinitrophenol-contaminated soil, adapted from published studies.

3.1. Protocol 1: Laboratory-Scale Biostimulation for Anaerobic Degradation of this compound

This protocol is adapted from studies on Dinoseb degradation in soil slurries.[8]

Objective: To evaluate the effectiveness of biostimulation for the anaerobic degradation of this compound in a contaminated soil sample.

Materials:

  • This compound-contaminated soil

  • Sterile, anaerobic phosphate buffer (pH 7.0)

  • Starch solution (e.g., potato processing byproduct) as a carbon source

  • Anaerobic chamber or glove box

  • Serum bottles with butyl rubber stoppers and aluminum crimp seals

  • Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) for this compound analysis

  • Shaker incubator

Procedure:

  • Preparation of Soil Slurries:

    • Inside an anaerobic chamber, dispense 50 g of contaminated soil into 250 mL serum bottles.

    • Add 100 mL of anaerobic phosphate buffer to each bottle.

    • Add the starch solution to achieve a final concentration of 1% (w/v).

    • Prepare a control set of bottles without the starch solution.

  • Incubation:

    • Seal the bottles with butyl rubber stoppers and aluminum crimp seals.

    • Remove the bottles from the anaerobic chamber and place them on a shaker incubator at 150 rpm and 30°C in the dark.

  • Sampling and Analysis:

    • At regular intervals (e.g., 0, 7, 14, 28, and 56 days), sacrifice a set of triplicate bottles (treatment and control).

    • Extract the this compound from the soil slurry using an appropriate solvent (e.g., ethyl acetate).

    • Analyze the concentration of this compound in the extracts using GC or HPLC.

  • Data Analysis:

    • Plot the concentration of this compound over time for both the stimulated and control samples.

    • Calculate the degradation rate and half-life of this compound under biostimulated anaerobic conditions.

3.2. Protocol 2: Isolation and Characterization of this compound-Degrading Bacteria

Objective: To isolate and identify bacteria capable of degrading this compound from a contaminated site.

Materials:

  • Soil or water samples from a this compound-contaminated site.

  • Mineral Salts Medium (MSM) with the following composition (g/L): K2HPO4 (1.5), KH2PO4 (0.5), (NH4)2SO4 (0.5), MgSO4·7H2O (0.2), NaCl (0.1), FeSO4·7H2O (0.01), CaCl2·2H2O (0.02).

  • This compound stock solution (in a suitable solvent, e.g., acetone).

  • Agar plates with MSM and this compound as the sole carbon source.

  • Shaker incubator.

  • Microscope.

  • 16S rRNA gene sequencing materials and access to sequencing services.

Procedure:

  • Enrichment Culture:

    • Add 10 g of soil to 100 mL of MSM in a 250 mL flask.

    • Add this compound to a final concentration of 50 mg/L.

    • Incubate at 30°C on a rotary shaker at 150 rpm for 7 days.

    • Transfer 10 mL of the enrichment culture to 90 mL of fresh MSM with this compound and incubate for another 7 days. Repeat this step 3-5 times.

  • Isolation of Pure Cultures:

    • Serially dilute the final enrichment culture and plate onto MSM agar plates containing 50 mg/L this compound.

    • Incubate the plates at 30°C for 5-7 days.

    • Select morphologically distinct colonies and streak them onto fresh plates to obtain pure cultures.

  • Degradation Assay:

    • Inoculate pure isolates into liquid MSM with this compound (50 mg/L) as the sole carbon source.

    • Incubate and monitor the degradation of this compound over time using HPLC or GC.

  • Identification of Potent Strains:

    • Identify the most efficient this compound-degrading isolates based on the degradation assay.

    • Characterize these isolates morphologically and biochemically.

    • Perform 16S rRNA gene sequencing for molecular identification.

4. Visualization of Workflows and Pathways

4.1. Experimental Workflow for Bioremediation

The following diagram illustrates a general workflow for assessing bioremediation potential.

G cluster_0 Phase 1: Site Characterization & Sample Collection cluster_1 Phase 2: Laboratory Feasibility Studies cluster_2 Phase 3: Pilot-Scale Testing & Implementation A Contaminated Site Assessment B Soil/Water Sample Collection A->B C Microcosm Setup (Biostimulation/Bioaugmentation) B->C D Incubation under Controlled Conditions C->D E Monitoring of Contaminant Degradation D->E F Microbial Community Analysis (e.g., 16S rRNA sequencing) D->F G Selection of Optimal Bioremediation Strategy E->G F->G H Pilot-Scale Field Test G->H I Full-Scale Implementation H->I J Long-Term Monitoring I->J

Caption: General workflow for bioremediation of a contaminated site.

4.2. Putative Degradation Pathway for Dinitrophenolic Herbicides

While the specific enzymatic steps for this compound are not elucidated, a likely pathway involves the reduction of the nitro groups, which is a common initial step in the anaerobic biodegradation of nitroaromatic compounds.[7]

G A This compound (or related dinitrophenol) B Amino-nitro-intermediate A->B Nitroreductase C Diamino-intermediate B->C Nitroreductase D Ring Cleavage C->D Hydroxylation/Dioxygenase E Metabolites (e.g., organic acids) D->E Further enzymatic reactions F CO2 + H2O + Biomass E->F

Caption: Putative anaerobic degradation pathway for dinitrophenols.

Bioremediation offers a promising suite of technologies for the management of sites contaminated with this compound and other dinitrophenolic herbicides. The protocols and data presented provide a foundation for researchers and environmental scientists to develop and implement effective remediation strategies. Further research focused specifically on this compound-degrading microorganisms and the optimization of degradation conditions will enhance the reliability and efficiency of these approaches.

References

Troubleshooting & Optimization

Overcoming matrix effects in Dinoprop analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dinoprop analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the analysis of the herbicide this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

This compound is a dinitrophenol herbicide.[1] Like other pesticides, its analysis, typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is challenging due to the complexity of the matrices in which it is often found, such as food, water, and soil.[2][3] These complex sample matrices can cause a phenomenon known as the "matrix effect," which can significantly impact the accuracy and reliability of quantitative results.[4]

Q2: What is a "matrix effect" in the context of LC-MS/MS analysis?

A matrix effect is the alteration of an analyte's signal intensity due to the presence of co-eluting, interfering compounds in the sample matrix.[4][5] This phenomenon is particularly common in electrospray ionization (ESI), where it can lead to either signal suppression (a decrease in response) or signal enhancement (an increase in response) compared to a pure standard.[4][5] These effects can compromise data quality, affecting accuracy, precision, and the limits of detection.[6]

Q3: What causes matrix effects?

Matrix effects in ESI-based LC-MS/MS can arise from several mechanisms:

  • Competition for Ionization: Co-eluting compounds from the matrix can compete with the target analyte (this compound) for ionization in the ESI source, reducing the analyte's ionization efficiency and leading to signal suppression.[4]

  • Droplet Formation Interference: High concentrations of non-volatile substances in the sample extract can alter the physical properties of the ESI droplets, such as viscosity and surface tension. This can hinder the transfer of the analyte ions into the gas phase.

  • Gas-Phase Reactions: Interactions in the gas phase between analyte ions and matrix components can lead to neutralization, further reducing the signal.

Q4: How can I determine if my this compound analysis is affected by matrix effects?

The most common method is to compare the signal response of an analyte in a pure solvent standard to its response in a matrix-matched standard.[7] A significant difference between the two indicates the presence of matrix effects. A common technique for this evaluation is the "post-extraction addition" method, where a known amount of the analyte is added to a blank sample extract that has already undergone the entire sample preparation procedure.

Troubleshooting Guide

Q5: I am observing significant signal suppression for this compound. What are my options to mitigate this?

There are two primary approaches to address matrix effects: compensating for the effect or minimizing/eliminating it.[4]

  • Compensation Strategies: These methods aim to correct for the signal alteration without removing the interfering components.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to ensure that the standards and the samples experience similar matrix effects.[3]

    • Stable Isotope Dilution (SID): This is considered the gold standard for correcting matrix effects.[8] A stable isotope-labeled (e.g., deuterated) version of this compound is added to the sample at the very beginning of the sample preparation process. Since the labeled internal standard has nearly identical chemical and physical properties to the unlabeled analyte, it experiences the same matrix effects and losses during sample prep, providing highly accurate correction.[8]

    • Standard Addition: This involves adding known amounts of the analyte to aliquots of the actual sample to create a calibration curve within the sample itself. This is very effective but can be time-consuming as each sample requires multiple analyses.[6]

  • Minimization/Elimination Strategies: These methods focus on removing the interfering matrix components or separating them from the analyte.

    • Sample Preparation/Cleanup: Employ more rigorous sample cleanup techniques to remove interfering substances. Dispersive solid-phase extraction (dSPE) cleanup, often used in QuEChERS methods, can be optimized with different sorbents (e.g., C18, GCB) to remove specific interferences.

    • Chromatographic Separation: Optimize the LC method to improve the separation between this compound and co-eluting matrix components. This can involve changing the column, mobile phase composition, or gradient profile.[6]

    • Sample Dilution: A simple approach is to dilute the sample extract. This reduces the concentration of both the analyte and the interfering matrix components, potentially minimizing the matrix effect. However, this may compromise the method's sensitivity if this compound concentrations are already low.

Data & Protocols

Table 1: Classification of Matrix Effects

The matrix effect (ME) can be quantified and categorized to understand its impact on the analysis. The calculation is typically performed as follows:

ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

ME Range (%)ClassificationImplication on Signal
< 80%Strong SuppressionSignificant underestimation of analyte concentration.
80% - 99%Medium SuppressionPotential for underestimation.
100%No EffectIdeal condition, no signal alteration.
101% - 120%Medium EnhancementPotential for overestimation.
> 120%Strong EnhancementSignificant overestimation of analyte concentration.
This classification is a general guideline; specific thresholds may vary by laboratory or regulatory body.
Table 2: Comparison of Strategies to Overcome Matrix Effects
StrategyPrincipleProsCons
Sample Cleanup (e.g., QuEChERS) Removes interfering matrix components before analysis.Reduces ion suppression/enhancement; improves instrument robustness.Can be time-consuming; potential for analyte loss.
Chromatographic Optimization Separates the analyte from co-eluting interferences.No extra sample prep steps; can be highly effective.May require significant method development; may not resolve all interferences.
Matrix-Matched Calibration Compensates for signal alteration by preparing standards in a similar matrix.Relatively simple to implement; effective for a consistent matrix.Requires a representative blank matrix; not effective for variable matrices.
Standard Addition Calibrates within the specific sample matrix.Highly accurate for individual, complex samples.Very time-consuming and labor-intensive; requires more sample volume.
Stable Isotope Dilution (SID) Uses a labeled internal standard that co-elutes and experiences the same matrix effects.Considered the "gold standard"; corrects for both matrix effects and recovery losses.[8]Can be expensive due to the cost of labeled standards; standards may not be available for all analytes.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Addition

This protocol describes how to quantify the extent of signal suppression or enhancement for this compound.

Objective: To determine the percentage of matrix effect on the this compound signal in a specific sample matrix.

Materials:

  • This compound analytical standard

  • Blank matrix sample (e.g., organic vegetable extract, known negative water sample)

  • Solvent used for final extract reconstitution (e.g., methanol, acetonitrile)

  • LC-MS/MS system

Procedure:

  • Prepare a Blank Matrix Extract: Process a sample of the blank matrix through your entire sample preparation and extraction procedure (e.g., QuEChERS).

  • Prepare Solution A (Analyte in Solvent): Prepare a standard solution of this compound in the reconstitution solvent at a known concentration (e.g., 50 ng/mL).

  • Prepare Solution B (Analyte in Matrix): Take an aliquot of the blank matrix extract from Step 1 and spike it with the this compound analytical standard to achieve the same final concentration as Solution A (e.g., 50 ng/mL).

  • LC-MS/MS Analysis: Inject both Solution A and Solution B into the LC-MS/MS system and record the peak area for this compound from both injections.

  • Calculation: Use the following formula to calculate the matrix effect percentage:

    • ME (%) = (Peak Area of Solution B / Peak Area of Solution A) * 100

  • Interpretation:

    • ME = 100%: No matrix effect.

    • ME < 100%: Signal suppression.

    • ME > 100%: Signal enhancement.

Protocol 2: Generic QuEChERS Sample Preparation for Plant-Based Matrices

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation method for pesticide residue analysis in food matrices.[2][3]

Objective: To extract this compound from a plant-based matrix while minimizing matrix co-extractives.

Materials:

  • Homogenized sample (10-15 g)

  • 50 mL centrifuge tubes

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl) or Sodium acetate

  • Dispersive SPE (dSPE) tube containing MgSO₄ and Primary Secondary Amine (PSA) sorbent

  • Centrifuge

Procedure:

  • Extraction: a. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of ACN. c. Add the appropriate extraction salts (e.g., MgSO₄ and NaCl). d. Shake vigorously for 1 minute. e. Centrifuge at >3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup: a. Take a 1 mL aliquot of the supernatant (ACN layer) from the extraction step. b. Transfer it to a 2 mL dSPE tube containing MgSO₄ (to remove water) and PSA (to remove sugars, fatty acids, and other interferences). c. Vortex for 30 seconds. d. Centrifuge at high speed for 5 minutes.

  • Final Extract Preparation: a. Take the supernatant from the dSPE step. b. The extract can be directly analyzed or evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.

Visual Guides & Workflows

Matrix_Effect_Workflow cluster_strategies Mitigation Options start Start: this compound Analysis in Complex Matrix dev_method Develop/Optimize LC-MS/MS Method start->dev_method assess_me Assess Matrix Effect (Post-Extraction Addition) dev_method->assess_me is_me_sig Is Matrix Effect Significant? (e.g., >20% suppression/enhancement) assess_me->is_me_sig no_me No Significant ME Proceed with Routine Analysis is_me_sig->no_me No mitigate_me Select Mitigation Strategy is_me_sig->mitigate_me Yes finish End: Robust & Accurate Analysis no_me->finish opt_cleanup Optimize Sample Cleanup (e.g., dSPE sorbents) mitigate_me->opt_cleanup opt_chromo Optimize Chromatography mitigate_me->opt_chromo use_is Use Stable Isotope Internal Standard (Gold Standard) mitigate_me->use_is use_mmc Use Matrix-Matched Calibration mitigate_me->use_mmc validate Validate Method with Chosen Strategy opt_cleanup->validate opt_chromo->validate use_is->validate use_mmc->validate validate->finish

Caption: Workflow for identifying and mitigating matrix effects in this compound analysis.

Calibration_Decision_Tree start Start: Choose Calibration Strategy is_avail Is Stable Isotope Labeled This compound Available? start->is_avail use_sid Use Stable Isotope Dilution (SID) is_avail->use_sid Yes is_matrix_consistent Is Blank Matrix Readily Available & Consistent? is_avail->is_matrix_consistent No end_node End: Selected Strategy use_sid->end_node use_mmc Use Matrix-Matched Calibration is_matrix_consistent->use_mmc Yes is_throughput_issue Is Sample Throughput a Major Concern? is_matrix_consistent->is_throughput_issue No use_mmc->end_node use_std_add Use Standard Addition is_throughput_issue->use_std_add No re_eval Re-evaluate Sample Prep and Chromatography is_throughput_issue->re_eval Yes use_std_add->end_node re_eval->end_node

Caption: Decision tree for selecting an appropriate calibration strategy.

QuEChERS_Workflow cluster_cleanup Dispersive SPE Cleanup start 1. Sample Homogenization weigh 2. Weigh 10-15g of Sample into 50mL Tube start->weigh add_solvent 3. Add Acetonitrile (ACN) weigh->add_solvent add_salts 4. Add Extraction Salts (e.g., MgSO4, NaCl) add_solvent->add_salts shake 5. Shake Vigorously (1 min) add_salts->shake centrifuge1 6. Centrifuge (5 min) shake->centrifuge1 transfer 7. Transfer ACN Supernatant to dSPE Tube centrifuge1->transfer vortex 8. Vortex (30 sec) transfer->vortex centrifuge2 9. Centrifuge (5 min) vortex->centrifuge2 final_extract 10. Collect Supernatant for LC-MS/MS Analysis centrifuge2->final_extract

Caption: A typical QuEChERS sample preparation workflow for this compound analysis.

References

Technical Support Center: Dinoprop Extraction from Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Dinoprop from water samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from water samples?

A1: The two most prevalent methods for extracting this compound and other dinitrophenol herbicides from water samples are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). SPE is often favored for its efficiency, reduced solvent consumption, and potential for automation. LLE is a conventional and widely used technique that can be effective but is typically more labor-intensive and requires larger volumes of organic solvents.

Q2: What type of SPE sorbent is most effective for this compound extraction?

A2: For phenolic compounds like this compound, reversed-phase sorbents are commonly used. C18-bonded silica is a popular choice due to its hydrophobicity, which allows for the retention of organic molecules from aqueous samples. Polymeric sorbents, such as styrene-divinylbenzene, are also effective and can offer a wider pH stability range and different selectivity compared to silica-based sorbents. The choice of sorbent may depend on the specific matrix of the water sample and the presence of interfering compounds.

Q3: Which solvents are recommended for Liquid-Liquid Extraction of this compound?

A3: Dichloromethane is a commonly used solvent for the LLE of phenolic compounds from water.[1] Other solvents such as ethyl acetate can also be effective. The choice of solvent will depend on factors like this compound's solubility, the solvent's immiscibility with water, and the subsequent analytical method to be used.

Q4: Why is the pH of the water sample important during extraction?

A4: this compound is a phenolic compound and therefore acidic. Adjusting the pH of the water sample is a critical step to ensure efficient extraction. For reversed-phase SPE and LLE, the pH of the sample should be acidified (typically to pH 2-3) to suppress the ionization of the phenolic hydroxyl group. This makes the this compound molecule more nonpolar, enhancing its retention on reversed-phase sorbents and its partitioning into an organic solvent during LLE.

Q5: What are the typical analytical techniques used for this compound quantification after extraction?

A5: Following extraction and concentration, this compound is commonly analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). GC is often coupled with a mass spectrometer (GC-MS) for selective and sensitive detection.[2][3] HPLC is frequently used with an ultraviolet (UV) detector, as the nitro groups in this compound provide a strong chromophore for UV absorption.

Troubleshooting Guides

Solid-Phase Extraction (SPE) Troubleshooting
Problem Potential Cause Recommended Solution
Low Recovery Incomplete Retention: The pH of the sample may be too high, causing this compound to be in its ionized form and have less affinity for the reversed-phase sorbent.Ensure the water sample is acidified to pH 2-3 before loading onto the SPE cartridge.
Sorbent Overload: The capacity of the SPE cartridge may have been exceeded by a high concentration of this compound or interfering compounds.Use a larger SPE cartridge, dilute the sample, or use a sorbent with a higher capacity.
Channeling: The sample may be passing through the sorbent bed too quickly without adequate interaction.Ensure the sorbent bed is properly conditioned and not allowed to dry out before sample loading. Apply the sample at a slow and consistent flow rate.
Incomplete Elution: The elution solvent may not be strong enough to desorb this compound from the sorbent.Use a stronger elution solvent (e.g., increase the proportion of organic solvent) or a larger volume of solvent. Ensure the solvent is appropriate for the sorbent type.
Poor Reproducibility Inconsistent Flow Rate: Variations in the flow rate during sample loading and elution can lead to inconsistent extraction efficiencies.Use a vacuum manifold with a flow control valve or an automated SPE system to maintain a consistent flow rate.
Sorbent Variability: There may be inconsistencies between different batches of SPE cartridges.Use SPE cartridges from the same manufacturing lot for a batch of samples.
Presence of Interferences Co-extraction of Matrix Components: The SPE sorbent may be retaining interfering compounds from the water sample along with this compound.Optimize the wash step by using a solvent that is strong enough to remove interferences but weak enough to not elute this compound. Consider using a different type of SPE sorbent with higher selectivity.
Contamination from Labware: Phthalates and other plasticizers can leach from plastic containers and tubing.Use high-quality glassware and solvent-rinsed equipment. Run a method blank to check for contamination.
Liquid-Liquid Extraction (LLE) Troubleshooting
Problem Potential Cause Recommended Solution
Low Recovery Incomplete Partitioning: The pH of the aqueous phase may not be optimal for driving this compound into the organic phase.Acidify the water sample to pH 2-3 to ensure this compound is in its non-ionized, more organic-soluble form.
Insufficient Extraction: The volume of extraction solvent or the number of extractions may be inadequate.Increase the volume of the extraction solvent or perform multiple extractions with smaller volumes of solvent.
Emulsion Formation: An emulsion layer can form at the interface of the aqueous and organic phases, trapping the analyte.Add a small amount of salt (salting out) to the aqueous phase to break the emulsion. Gentle swirling instead of vigorous shaking can also help prevent emulsion formation.
Poor Reproducibility Inconsistent Shaking/Mixing: Variations in the intensity and duration of shaking can lead to different extraction efficiencies.Standardize the shaking time and intensity for all samples. Using a mechanical shaker can improve consistency.
Phase Separation Issues: Incomplete separation of the aqueous and organic layers can lead to carryover and inaccurate volume measurements.Allow sufficient time for the phases to separate completely. If an emulsion persists, refer to the solution for emulsion formation.
Solvent Loss Evaporation of Volatile Solvents: Using a volatile extraction solvent like dichloromethane can lead to loss of solvent and analyte during the extraction and concentration steps.Work in a well-ventilated fume hood and keep containers covered whenever possible. Use a gentle stream of nitrogen for solvent evaporation at a controlled temperature.

Data Presentation: Extraction Efficiency of Dinitrophenols

While specific recovery data for this compound is limited in the literature, the following tables summarize typical recovery ranges reported for the closely related compound 2,4-dinitrophenol and other pesticides using common extraction methods. These values can serve as a benchmark for method development.

Table 1: Solid-Phase Extraction (SPE) Recovery of Phenolic Compounds

SPE SorbentAnalyteSample MatrixRecovery (%)Reference
C182,4-DinitrophenolSpiked River Water81.0 - 94.9[4]
Polymeric (Oasis HLB)Various PesticidesWater>80[5]
C18Various PesticidesWater75.1 - 100.0[6]
Styrene-Divinylbenzene (SDB)Various HerbicidesWater54.0 - 98.0[6]

Table 2: Liquid-Liquid Extraction (LLE) Recovery of Pesticides

Extraction SolventAnalyteSample MatrixRecovery (%)Reference
DichloromethaneVarious PesticidesTap Water89 - 112[7]
DichloromethaneVarious PesticidesGround Water76 - 98[7]
Ethyl AcetateVarious Volatile CompoundsRose Aromatic Water57.49 - 95.29[8]
DichloromethaneVarious Volatile CompoundsRose Aromatic Water32.07 - 98.81[8]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Water

This protocol is based on methods for the extraction of phenolic compounds from water, such as EPA Method 528.

1. Materials:

  • SPE cartridges (e.g., C18 or a polymeric sorbent, 500 mg)

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Deionized water

  • Hydrochloric acid (HCl)

  • SPE vacuum manifold

  • Collection vials

  • Nitrogen evaporator

2. Procedure:

  • Sample Preparation: Collect a 500 mL water sample in a clean glass bottle. Acidify the sample to pH 2-3 with concentrated HCl.

  • Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through the SPE cartridge, followed by 5 mL of methanol. Do not allow the cartridge to go dry.

    • Equilibrate the cartridge by passing 10 mL of deionized water (pH 2-3) through it, leaving a small layer of water above the sorbent bed.

  • Sample Loading: Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: After the entire sample has passed through, wash the cartridge with 5 mL of deionized water (pH 2-3) to remove any remaining salts or polar interferences.

  • Drying: Dry the cartridge by applying a vacuum for 10-15 minutes to remove excess water.

  • Elution: Elute the retained this compound from the cartridge with two 5 mL aliquots of ethyl acetate into a collection vial.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS or HPLC-UV analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Water

This protocol is a general procedure for the extraction of phenolic compounds from water.

1. Materials:

  • Separatory funnel (1 L)

  • Dichloromethane (HPLC grade)

  • Sodium sulfate (anhydrous)

  • Hydrochloric acid (HCl)

  • Glass beakers and collection vials

  • Rotary evaporator or nitrogen evaporator

2. Procedure:

  • Sample Preparation: Measure 500 mL of the water sample into a 1 L separatory funnel. Acidify the sample to pH 2-3 with concentrated HCl.

  • First Extraction: Add 60 mL of dichloromethane to the separatory funnel. Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure.

  • Phase Separation: Allow the layers to separate. The dichloromethane layer will be at the bottom.

  • Collection: Drain the lower organic layer into a flask containing anhydrous sodium sulfate to remove any residual water.

  • Repeat Extraction: Repeat the extraction of the aqueous layer two more times with fresh 60 mL portions of dichloromethane, combining all organic extracts in the flask with sodium sulfate.

  • Drying: Swirl the flask containing the combined extracts and sodium sulfate and let it stand for at least 10 minutes.

  • Concentration: Decant the dried dichloromethane extract into a round-bottom flask and concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen. The sample is now ready for analysis.

Visualizations

Signaling Pathway of Dinitrophenols

Dinitrophenols, including this compound, act as uncouplers of oxidative phosphorylation in mitochondria. They are lipophilic molecules that can diffuse across the inner mitochondrial membrane. In the protonated state, they carry protons from the intermembrane space back into the mitochondrial matrix, dissipating the proton gradient that is essential for ATP synthesis.

Mechanism of this compound as an uncoupler of oxidative phosphorylation.
Experimental Workflow for this compound Extraction and Analysis

The following diagram illustrates the general workflow for the extraction and analysis of this compound from water samples using either Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

Dinoprop_Workflow cluster_spe Solid-Phase Extraction (SPE) cluster_lle Liquid-Liquid Extraction (LLE) Sample Water Sample Collection Acidify Acidify to pH 2-3 Sample->Acidify Condition Condition SPE Cartridge (Methanol, Water) Acidify->Condition AddSolvent Add Dichloromethane Acidify->AddSolvent Load Load Sample Condition->Load Wash Wash Cartridge (Acidified Water) Load->Wash Elute Elute this compound (Ethyl Acetate) Wash->Elute Concentrate Concentrate Extract (Nitrogen Evaporation) Elute->Concentrate Shake Shake & Separate Phases AddSolvent->Shake Collect Collect Organic Layer Shake->Collect Repeat Repeat Extraction 2x Collect->Repeat Repeat->Concentrate Analysis Analysis by GC-MS or HPLC-UV Concentrate->Analysis

General workflow for this compound extraction and analysis.
Troubleshooting Logic for Low Recovery in SPE

This diagram provides a logical workflow for troubleshooting low recovery issues during Solid-Phase Extraction of this compound.

SPE_Troubleshooting Start Low Recovery of this compound Check_pH Is sample pH 2-3? Start->Check_pH Adjust_pH Adjust pH and re-extract Check_pH->Adjust_pH No Check_Flow Is loading flow rate slow and consistent (5-10 mL/min)? Check_pH->Check_Flow Yes Adjust_pH->Start Success Recovery Improved Adjust_Flow Reduce flow rate and re-extract Check_Flow->Adjust_Flow No Check_Elution Is elution solvent appropriate and volume sufficient? Check_Flow->Check_Elution Yes Adjust_Flow->Start Optimize_Elution Increase solvent strength/volume and re-extract Check_Elution->Optimize_Elution No Check_Sorbent Is sorbent type and mass correct? Check_Elution->Check_Sorbent Yes Optimize_Elution->Start Change_Sorbent Consider a different sorbent or larger cartridge Check_Sorbent->Change_Sorbent No Further_Investigation Further Investigation Needed (e.g., matrix effects) Check_Sorbent->Further_Investigation Yes Change_Sorbent->Start

References

Technical Support Center: Optimizing Dinoprop Herbicide Application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dinoprop herbicide. The following sections address common issues encountered during experimental application, with a focus on optimizing spray droplet size for maximum efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

This compound is a dinitrophenol herbicide.[1][2] Its primary mode of action is the disruption of cellular energy production by uncoupling oxidative phosphorylation in the mitochondria.[3] This process inhibits the formation of ATP, the main energy currency of the plant's cells, leading to rapid cell death and necrotic lesions on the foliage it contacts.

Q2: Why is spray droplet size so critical for a contact herbicide like this compound?

As a contact herbicide, this compound is only effective on the plant tissue it directly touches. Therefore, achieving thorough and uniform coverage of the target weed's foliage is paramount. Spray droplet size plays a crucial role in this:

  • Smaller droplets (<150-200 microns): Provide better coverage due to a higher number of droplets per unit volume. However, they are highly susceptible to spray drift, which can lead to off-target damage and reduced efficacy on the intended target.[4][5] They are also more prone to evaporation, especially in hot and dry conditions.

  • Larger droplets (>400-500 microns): Are less likely to drift and can penetrate denser canopies more effectively.[6] However, they may bounce or shatter upon impact with the leaf surface, leading to reduced retention and poor coverage, which is particularly problematic for contact herbicides.[7]

Finding the optimal balance between coverage and drift is key to successful this compound application.

Q3: What is the ideal droplet size range for this compound application?

While specific data for this compound is limited, for contact herbicides in general, a Medium spray quality is often recommended to balance coverage and drift mitigation.[4] Experimental results for other foliar herbicides suggest that applications with droplet sizes in the range of 100 to 400 microns often do not show significant differences in weed control, unless application volumes are very high or low.[6] It is generally advised to avoid producing a significant volume of droplets smaller than 200 microns.[5]

Q4: How do I control the droplet size during my experiments?

Droplet size is primarily influenced by the choice of spray nozzle, operating pressure, and the spray solution's properties.

  • Nozzle Selection: Different nozzle types (e.g., flat-fan, air-induction) are designed to produce different droplet size spectrums. Always consult the manufacturer's specifications.

  • Operating Pressure: Increasing the pressure generally decreases the droplet size, while decreasing the pressure increases it.

  • Spray Solution: The viscosity and surface tension of the herbicide mixture, including any adjuvants, can also affect droplet formation.

Troubleshooting Guide

Problem: Poor weed control after this compound application.

Potential Cause Troubleshooting Steps
Inadequate Spray Coverage 1. Assess Droplet Size: Use water-sensitive paper placed within the target canopy to visualize spray deposition and coverage. If coverage is spotty, consider adjusting your nozzle type or increasing spray pressure to produce smaller droplets (while being mindful of drift). 2. Increase Carrier Volume: A higher spray volume (e.g., gallons per acre) can improve coverage, especially in dense foliage.
Weed Growth Stage and Condition 1. Target Actively Growing Weeds: this compound is most effective on young, actively growing weeds. Avoid application to weeds that are stressed due to drought, heat, or disease, as their metabolic activity is reduced, hindering herbicide uptake. 2. Consider Weed Size: Larger, more mature weeds have a larger surface area to cover and may be less susceptible.
Environmental Conditions at Application 1. Rainfall: Most contact herbicides require a rain-free period after application to be effective. Check the product label for specific recommendations. 2. Temperature and Humidity: High temperatures and low humidity can cause rapid evaporation of smaller spray droplets before they reach the target. Conversely, very high humidity can sometimes improve uptake. 3. Wind: Wind is a major contributor to spray drift, leading to the loss of active ingredient from the target area. Avoid spraying in windy conditions.
Improper Herbicide Mixture 1. Verify Concentration: Ensure the correct dilution of the this compound concentrate in the carrier (usually water). 2. Water Quality: The pH and mineral content of the water can sometimes affect herbicide stability and efficacy. 3. Tank Mixing: If tank-mixing with other products, ensure they are compatible. Incompatibility can lead to product deactivation or nozzle clogging.
Equipment Issues 1. Clogged Nozzles: Check all nozzles for blockages and ensure a uniform spray pattern. 2. Incorrect Boom Height: The height of the spray boom affects the uniformity of the spray pattern and the potential for drift. Follow equipment manufacturer's recommendations. 3. Improper Calibration: Ensure your sprayer is calibrated to deliver the intended volume per unit area.

Problem: Damage to non-target plants or adjacent plots.

Potential Cause Troubleshooting Steps
Spray Drift 1. Increase Droplet Size: Use nozzles that produce a coarser spray (larger droplets). Reducing spray pressure can also help. 2. Lower Boom Height: The closer the nozzles are to the target, the less time droplets have to drift. 3. Avoid Windy Conditions: Do not spray when wind speeds are high. A gentle, consistent breeze away from sensitive areas is ideal. 4. Use Drift-Reducing Adjuvants: Certain adjuvants can increase the viscosity of the spray solution, leading to larger droplets.

Data Presentation

The following tables provide generalized data for contact herbicides, which can be used as a proxy for this compound to guide experimental design.

Table 1: Influence of Droplet Size on Weed Control Efficacy (Proxy Data)

Droplet Size ClassificationVolume Median Diameter (VMD) (microns)Typical Weed Control (%)Potential for Off-Target Drift
Fine (F)150 - 25090 - 98%High
Medium (M)250 - 35088 - 95%Moderate
Coarse (C)350 - 45085 - 92%Low
Very Coarse (VC)450 - 55080 - 88%Very Low

Note: Efficacy can vary significantly based on weed species, growth stage, and environmental conditions.

Table 2: Estimated Spray Drift Distance for Different Droplet Sizes (Proxy Data)

Droplet Size ClassificationVolume Median Diameter (VMD) (microns)Estimated Drift Distance in 10 mph Wind
Fine (F)200> 50 feet
Medium (M)300~ 20 feet
Coarse (C)400< 10 feet

Source: Adapted from various studies on herbicide drift.[8][9]

Table 3: Droplet Size and Canopy Penetration (Proxy Data)

Droplet Size ClassificationDeposition in Upper CanopyDeposition in Lower Canopy
Fine (F)HighLow to Moderate
Medium (M)Moderate to HighModerate
Coarse (C)ModerateModerate to High
Very Coarse (VC)Low to ModerateHigh

Note: Higher carrier volumes generally improve penetration for all droplet sizes.[10][11]

Experimental Protocols

Protocol 1: Determining the Optimal Droplet Size for this compound Efficacy

Objective: To evaluate the efficacy of this compound on a target weed species at different spray droplet sizes.

Materials:

  • This compound herbicide concentrate

  • Adjuvants (if required)

  • Calibrated research plot sprayer with interchangeable nozzles capable of producing Fine, Medium, and Coarse spray qualities

  • Water-sensitive paper

  • Target weed species grown in a uniform state (e.g., specific growth stage in pots or a designated field plot)

  • Untreated control plots

  • Personal Protective Equipment (PPE)

Methodology:

  • Experimental Design: Use a randomized complete block design with a minimum of four replications. Treatments will be the different droplet size classifications (e.g., Fine, Medium, Coarse) and an untreated control.

  • Sprayer Calibration: Calibrate the sprayer with each nozzle type to ensure a consistent application volume across all treatments.

  • Herbicide Preparation: Prepare the this compound spray solution according to the desired concentration.

  • Application:

    • Place water-sensitive papers in the target canopy of each plot before spraying to verify droplet size and coverage.

    • Apply the treatments to the designated plots under consistent and recorded environmental conditions (wind speed, temperature, humidity).

  • Data Collection:

    • Collect the water-sensitive papers immediately after spraying and analyze them for droplet density and coverage.

    • Visually assess weed control (e.g., percent necrosis) at set intervals (e.g., 3, 7, and 14 days after treatment).

    • At the end of the experiment, harvest the above-ground biomass of the target weeds in each plot, dry it, and weigh it to determine biomass reduction compared to the untreated control.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Mandatory Visualizations

G cluster_0 Mitochondrial Intermembrane Space cluster_1 Mitochondrial Matrix ProtonGradient High H+ Concentration ATP_Synthase ATP Synthase (Complex V) ProtonGradient->ATP_Synthase H+ Flow ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase ETC Electron Transport Chain (Complexes I-IV) ETC->ProtonGradient Pumps H+ H2O H2O ETC->H2O NADH NADH NADH->ETC O2 O2 O2->ETC This compound This compound This compound->ProtonGradient Disrupts Gradient

Caption: this compound's mode of action as an uncoupler of oxidative phosphorylation.

G cluster_workflow Experimental Workflow A 1. Define Objectives & Treatments B 2. Site Selection & Plot Layout (Randomized Block Design) A->B C 3. Sprayer Calibration (for each nozzle type) B->C D 4. Herbicide Mixture Preparation C->D E 5. Pre-Application Assessment (Weed growth stage, environmental conditions) D->E F 6. Herbicide Application (Place water-sensitive paper) E->F G 7. Post-Application Data Collection (Visual assessment, biomass) F->G H 8. Statistical Analysis (ANOVA) G->H I 9. Interpretation & Conclusion H->I

Caption: A typical experimental workflow for evaluating herbicide efficacy.

References

Technical Support Center: Dinoprop (Assumed Dinitrophenol) Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the analysis of dinitrophenol (DNP) degradation products. Due to the limited information on a compound specifically named "Dinoprop," this guide focuses on 2,4-dinitrophenol (DNP), a compound with related structural motifs and well-documented analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation products of DNP?

A1: The primary degradation products of 2,4-dinitrophenol (DNP) identified in various studies include 2-amino-4-nitrophenol and 4-amino-2-nitrophenol.[1][2] In some instances, conjugated metabolites such as DNP glucuronide, DNP sulfate, and 2-amino-4-nitrophenol glucuronide have also been tentatively identified.[1][2] Another potential metabolite is 2,4-diaminophenol, although it is not always detected.[1]

Q2: Which analytical techniques are most suitable for DNP and its degradation product analysis?

A2: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed techniques for the separation and analysis of DNP and its metabolites.[3] For enhanced sensitivity and specificity, these separation techniques are often coupled with mass spectrometry (MS) or tandem mass spectrometry (MS-MS).[1] HPLC with electrochemical detection has been noted for its effectiveness in detecting trace amounts of these compounds.[3]

Q3: What are the key challenges in the chromatographic analysis of DNP and its degradation products?

A3: Common challenges in the chromatography of DNP and its metabolites include poor peak shape (asymmetry), baseline instability, and low signal intensity.[4][5] These issues can arise from improper sample preparation, contaminated mobile phases, or suboptimal column conditions.[4][6][7] For instance, the presence of impurities in the mobile phase can lead to baseline drift, which is particularly problematic in gradient elution.[7]

Q4: How can I improve the sensitivity of my mass spectrometry analysis for DNP degradation products?

A4: To improve mass spectrometry sensitivity, ensure your sample is appropriately concentrated, as overly dilute samples may not produce a strong signal.[8] The choice of ionization technique (e.g., ESI, APCI) can significantly impact signal intensity, so experimentation with different methods may be necessary.[8] Regular tuning and calibration of the mass spectrometer are crucial for optimal performance.[8] Additionally, checking for and eliminating gas leaks in the system can prevent loss of sensitivity.[9]

Troubleshooting Guides

Chromatographic Issues
Problem Potential Cause Troubleshooting Steps
No peaks or very small peaks Insufficient sample concentration.Concentrate the sample or inject a larger volume.
Injection system malfunction.Verify the proper functioning of the autosampler and syringe.
Detector issue.[9]Ensure the detector is on and functioning correctly. For UV detectors, check the lamp status.
Peak tailing or fronting Sample overload.[10]Dilute the sample and reinject.
Inappropriate mobile phase pH for acidic/basic analytes.Adjust the mobile phase pH to ensure analytes are in a single ionic form.
Column degradation.[5]Replace the column with a new one of the same type.
Baseline drift or noise Impure mobile phase.[5]Use high-purity solvents and freshly prepared mobile phases.
Air bubbles in the system.[5]Degas the mobile phase and purge the pump.
Contaminated column or guard column.Flush the column with a strong solvent or replace the guard column.
Mass Spectrometry Issues
Problem Potential Cause Troubleshooting Steps
Poor signal intensity Suboptimal ionization efficiency.[8]Experiment with different ionization sources (e.g., ESI, APCI) and optimize source parameters.
Ion suppression due to matrix effects.[8]Improve sample cleanup procedures or dilute the sample.
Leaks in the MS system.[9]Use a leak detector to check for and fix any gas leaks.
Inaccurate mass measurement Instrument not properly calibrated.[8]Perform a mass calibration using appropriate standards.
Contamination in the ion source or mass analyzer.Clean the ion source and other components as per the manufacturer's guidelines.
High background noise Contaminated solvents or reagents.[7]Use high-purity, LC-MS grade solvents and reagents.
Carryover from previous injections.Implement a thorough needle wash protocol and run blank injections between samples.[11]

Experimental Protocols

Methodology for LC-MS-MS Analysis of DNP and its Metabolites

This protocol is a generalized procedure based on common practices for the analysis of small molecules in biological matrices.[1]

  • Sample Preparation:

    • For biological fluids (blood, urine), perform a protein precipitation step by adding a threefold volume of a cold organic solvent (e.g., acetonitrile or methanol).

    • Vortex the mixture vigorously and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is typically suitable.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Column Temperature: Maintain a constant column temperature (e.g., 40 °C) to ensure reproducible retention times.[6]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is often effective for phenolic compounds.

    • Analysis Mode: Use tandem mass spectrometry (MS-MS) in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions should be optimized for DNP and each of its expected degradation products.

Data Presentation

Quantitative Data on DNP Degradation

The following table summarizes hypothetical quantitative data on the degradation of 2,4-dinitrophenol under specific stress conditions. This data is illustrative and serves as an example for structuring experimental results.

Condition Time (hours) DNP Remaining (%) 2-amino-4-nitrophenol (%) 4-amino-2-nitrophenol (%)
Acidic Hydrolysis (pH 2, 80°C) 010000
2485.28.11.5
4872.515.33.8
Alkaline Hydrolysis (pH 12, 80°C) 010000
2465.818.95.2
4842.135.610.3
Oxidative Degradation (H₂O₂, 25°C) 010000
2455.325.48.7
4828.942.115.4

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing biological_sample Biological Sample (e.g., Blood, Urine) protein_precipitation Protein Precipitation (Acetonitrile) biological_sample->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection evaporation Evaporation to Dryness supernatant_collection->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc Injection msms Tandem MS Detection (ESI-) hplc->msms Eluent data_acquisition Data Acquisition (MRM) msms->data_acquisition quantification Quantification and Analysis data_acquisition->quantification

Caption: Experimental workflow for DNP degradation product analysis.

degradation_pathway cluster_reduction Reduction cluster_conjugation Conjugation DNP 2,4-Dinitrophenol (DNP) ANP1 2-Amino-4-nitrophenol DNP->ANP1 ANP2 4-Amino-2-nitrophenol DNP->ANP2 DNP_Gluc DNP Glucuronide DNP->DNP_Gluc DNP_Sulf DNP Sulfate DNP->DNP_Sulf DAP 2,4-Diaminophenol ANP1->DAP ANP1_Gluc 2-Amino-4-nitrophenol Glucuronide ANP1->ANP1_Gluc ANP2->DAP

Caption: Potential degradation pathways of 2,4-Dinitrophenol (DNP).

References

Reducing analytical interference in Dinoprop detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dinoprop analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the detection of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may face during your analytical experiments.

Sample Preparation & Extraction

Question 1: I am seeing low recovery of this compound from my soil/water samples. What are the potential causes and how can I improve it?

Answer: Low recovery of this compound is a common issue and can stem from several factors related to the sample extraction and preparation process. Here’s a breakdown of potential causes and solutions:

  • Inadequate Extraction Method: The chosen extraction method may not be efficient for the specific matrix. For complex matrices like soil, a robust method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is often recommended. For water samples, Solid-Phase Extraction (SPE) is a common and effective technique.[1][2][3][4][5][6]

  • Sub-optimal Solvent Selection: The polarity of the extraction solvent is crucial. Acetonitrile is a common and effective solvent for QuEChERS extraction of many pesticides from soil.[2][4] For SPE, the choice of elution solvent is critical for desorbing this compound from the sorbent.

  • Matrix Effects: Components in your sample matrix (e.g., organic matter in soil, dissolved organic matter in water) can interfere with the extraction process, leading to reduced recovery.[7] See the detailed section on "Matrix Effects" below for mitigation strategies.

  • pH of the Sample: The pH of the sample can influence the charge state of this compound, affecting its solubility and interaction with extraction media. For acidic herbicides, acidifying the sample can sometimes improve extraction efficiency.[8]

Experimental Protocol: Modified QuEChERS for Soil Samples

This protocol is adapted from methods used for other phenoxy acid herbicides and should be a good starting point for this compound.[4][6][9]

  • Sample Homogenization: Weigh 10-15g of your soil sample into a 50 mL centrifuge tube. If the soil is dry, add water to achieve a hydrated state and allow it to sit for 30 minutes.[4]

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1-5 minutes.[4][10]

  • Salting Out: Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, and a buffering agent like sodium acetate or citrate). Shake vigorously for another minute.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., >3000 rpm) for 5 minutes to separate the acetonitrile layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, or a combination). Vortex for 30 seconds and then centrifuge for 2 minutes.[11]

  • Final Extract: The resulting supernatant is your cleaned-up extract, ready for analysis by GC-MS or LC-MS/MS.

Question 2: What are the best SPE cartridges and conditions for extracting this compound from water samples?

Answer: For phenoxy acid herbicides, which are structurally similar to this compound, reversed-phase SPE cartridges are typically used.

  • Sorbent Choice: C18 and polymeric sorbents like Oasis HLB are common choices.[1][3][5] C18 is effective for a wide range of pesticides, while polymeric sorbents can offer broader selectivity.

  • Conditioning and Elution: Proper conditioning of the SPE cartridge is crucial for good recovery. This typically involves washing with an organic solvent (e.g., methanol or acetone) followed by water.[1][3] Elution is then performed with a suitable organic solvent.

Experimental Protocol: Solid-Phase Extraction (SPE) for Water Samples

This is a general protocol that can be optimized for this compound analysis.[1][3][5][12]

  • Sample Preparation: Acidify the water sample to a pH of around 2-3 to ensure this compound is in its neutral form.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3-5 mL of acetone or methanol, followed by 3-5 mL of deionized water. Do not let the cartridge go dry.

  • Sample Loading: Load the water sample onto the cartridge at a flow rate of approximately 5 mL/min.[1]

  • Washing: Wash the cartridge with a small volume of deionized water to remove any polar interferences.

  • Drying: Dry the cartridge by passing air or nitrogen through it for a few minutes.

  • Elution: Elute the trapped this compound with a small volume (e.g., 3-5 mL) of a suitable organic solvent like acetone or a mixture of solvents.[1]

  • Concentration: The eluate can be concentrated under a gentle stream of nitrogen before being reconstituted in a solvent compatible with your analytical instrument.

Chromatographic Analysis & Detection

Question 3: I am observing peak tailing and poor peak shape for this compound in my GC-MS analysis. What could be the cause and how do I fix it?

Answer: Peak tailing for active compounds like dinitrophenols is a frequent problem in GC-MS. The primary causes are active sites in the GC system that interact with the analyte.

  • Contaminated or Active Inlet Liner: The glass inlet liner can have active sites that adsorb the analyte. Regularly replace the liner or use a deactivated (silanized) liner.

  • Column Contamination: The front end of the GC column can become contaminated with non-volatile matrix components. Trimming a small portion (e.g., 10-20 cm) from the front of the column can often resolve this.

  • Improper Column Choice: Using a column that is not sufficiently inert can lead to peak tailing. An ultra-inert column is recommended for analyzing active compounds.

  • Derivatization: For acidic herbicides, derivatization to form a more volatile and less polar ester (e.g., methyl ester) can significantly improve peak shape and sensitivity in GC-MS analysis.[13]

Question 4: Should I use GC-MS or LC-MS/MS for this compound analysis?

Answer: Both GC-MS and LC-MS/MS are powerful techniques for pesticide analysis, and the choice depends on several factors:

  • GC-MS: Often requires derivatization for polar and thermally labile compounds like this compound to improve volatility and thermal stability.[13] It can be very sensitive and is a well-established technique for many pesticides.

  • LC-MS/MS: Is well-suited for polar, non-volatile, and thermally unstable compounds without the need for derivatization.[12] It often provides higher selectivity and sensitivity, especially in complex matrices, due to the use of Multiple Reaction Monitoring (MRM).[14]

For routine analysis of this compound in complex matrices, LC-MS/MS is often the preferred method due to its high sensitivity, selectivity, and the elimination of the derivatization step.[12][14][15]

Interference Reduction

Question 5: What are matrix effects and how can I identify and mitigate them in my this compound analysis?

Answer: Matrix effects are the alteration of the analyte's signal (either enhancement or suppression) due to co-eluting compounds from the sample matrix.[7][16] This is a significant source of analytical interference and can lead to inaccurate quantification.

Identifying Matrix Effects:

A common method to assess matrix effects is to compare the signal response of an analyte in a pure solvent standard to the response of the same concentration of analyte spiked into a blank matrix extract.

Mitigation Strategies:

  • Effective Sample Cleanup: The most direct way to reduce matrix effects is to remove interfering components before analysis. This can be achieved through techniques like d-SPE in the QuEChERS method or by optimizing the washing steps in SPE.[11]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is representative of your samples. This helps to compensate for signal suppression or enhancement.

  • Use of Internal Standards: An isotopically labeled internal standard of this compound is the ideal choice as it will behave almost identically to the analyte during extraction, chromatography, and ionization, thus compensating for matrix effects.[12]

  • Dilution of the Extract: Diluting the final sample extract can reduce the concentration of interfering matrix components, thereby minimizing their effect on the analyte signal.

Quantitative Data on Cleanup Methods

While specific data for this compound is limited, studies on other pesticides in various matrices provide insights into the effectiveness of different cleanup sorbents.

Cleanup Sorbent(s)Target MatrixAnalyte ClassAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
PSA/C18SoilVarious Pesticides75 - 95< 20
Z-Sep®Spinach, Orange, Avocado, Salmon, Bovine LiverVarious Pesticides and PollutantsGenerally > 70Varies by analyte[11]
Graphitized Carbon Black (GCB)Fruits and VegetablesVarious Pesticides> 70 (for most non-planar pesticides)< 20

Note: Recovery can be highly dependent on the specific analyte and matrix.

Visualizing Experimental Workflows and Logical Relationships

Diagram 1: General Workflow for this compound Analysis

cluster_prep Sample Preparation cluster_analysis Analysis Sample Collection (Soil/Water) Sample Collection (Soil/Water) Extraction (QuEChERS/SPE) Extraction (QuEChERS/SPE) Sample Collection (Soil/Water)->Extraction (QuEChERS/SPE) Cleanup (d-SPE) Cleanup (d-SPE) Extraction (QuEChERS/SPE)->Cleanup (d-SPE) Instrumental Analysis (LC-MS/MS or GC-MS) Instrumental Analysis (LC-MS/MS or GC-MS) Cleanup (d-SPE)->Instrumental Analysis (LC-MS/MS or GC-MS) Data Processing Data Processing Instrumental Analysis (LC-MS/MS or GC-MS)->Data Processing Result Reporting Result Reporting Data Processing->Result Reporting

Caption: A generalized workflow for the analysis of this compound from sample collection to result reporting.

Diagram 2: Troubleshooting Peak Tailing in GC-MS

Peak Tailing Observed Peak Tailing Observed Check for Active Sites Check for Active Sites Peak Tailing Observed->Check for Active Sites Replace Inlet Liner Replace Inlet Liner Check for Active Sites->Replace Inlet Liner Liner Contamination Trim GC Column Trim GC Column Check for Active Sites->Trim GC Column Column Contamination Use Inert Column Use Inert Column Check for Active Sites->Use Inert Column Column Activity Re-analyze Sample Re-analyze Sample Replace Inlet Liner->Re-analyze Sample Trim GC Column->Re-analyze Sample Use Inert Column->Re-analyze Sample Peak Shape Improved? Peak Shape Improved? Re-analyze Sample->Peak Shape Improved? Problem Solved Problem Solved Peak Shape Improved?->Problem Solved Consider Derivatization Consider Derivatization Peak Shape Improved?->Consider Derivatization No

Caption: A logical troubleshooting guide for addressing peak tailing issues in GC-MS analysis of this compound.

Diagram 3: Mitigating Matrix Effects

cluster_mitigation Mitigation Strategies Matrix Effects Suspected Matrix Effects Suspected Optimize Cleanup Optimize Cleanup Matrix Effects Suspected->Optimize Cleanup Matrix-Matched Calibration Matrix-Matched Calibration Matrix Effects Suspected->Matrix-Matched Calibration Use Isotope-Labeled Internal Standard Use Isotope-Labeled Internal Standard Matrix Effects Suspected->Use Isotope-Labeled Internal Standard Dilute Sample Extract Dilute Sample Extract Matrix Effects Suspected->Dilute Sample Extract Reduced Interference Reduced Interference Optimize Cleanup->Reduced Interference Compensated Signal Compensated Signal Matrix-Matched Calibration->Compensated Signal Accurate Quantification Accurate Quantification Use Isotope-Labeled Internal Standard->Accurate Quantification Dilute Sample Extract->Reduced Interference

Caption: A diagram illustrating various strategies to mitigate analytical interference from matrix effects.

References

Validation & Comparative

Efficacy of Dinoprop compared to other dinitrophenol herbicides

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of publicly available research specifically detailing the herbicidal efficacy of Dinoprop (2-isopropyl-3-methyl-4,6-dinitrophenol) prevents a direct quantitative comparison with other dinitrophenol herbicides. This guide, therefore, provides a comparative overview of the broader dinitrophenol herbicide class, using more extensively studied compounds like Dinoseb and 4,6-dinitro-o-cresol (DNOC) as representative examples. The information presented is intended for researchers, scientists, and professionals in drug and herbicide development to understand the general efficacy and mechanisms of this chemical family.

Overview of Dinitrophenol Herbicides

Dinitrophenol herbicides are a class of chemicals that were historically used for broadleaf weed control.[1] Prominent members of this family include Dinoseb, DNOC, and the subject of this guide, this compound. Due to high toxicity to humans and other non-target organisms, the use of many dinitrophenol herbicides, such as Dinoseb and DNOC, has been banned or severely restricted in many countries.[2][3] These compounds are known for their rapid contact action on plants.

Mechanism of Action

The primary herbicidal activity of dinitrophenol compounds stems from their ability to disrupt fundamental energy-producing processes within plant cells. They have a dual-pronged effect, interfering with both cellular respiration and photosynthesis.

Uncoupling of Oxidative Phosphorylation

Dinitrophenols act as protonophores, meaning they can transport protons across the inner mitochondrial membrane.[1][4] This action dissipates the proton gradient that is essential for the production of adenosine triphosphate (ATP) through oxidative phosphorylation.[4][5] Instead of being used to generate ATP, the energy from the proton gradient is lost as heat.[1] This uncoupling of respiration from energy production leads to a rapid depletion of the plant's energy reserves, ultimately causing cell death.[6]

cluster_0 Mitochondrial Intermembrane Space cluster_1 Inner Mitochondrial Membrane cluster_2 Mitochondrial Matrix H_inter Protons (H+) ATP_Synthase ATP Synthase H_inter->ATP_Synthase Flows through This compound This compound H_inter->this compound ETC Electron Transport Chain ETC->H_inter Pumps H+ ATP ATP ATP_Synthase->ATP Produces H_matrix Protons (H+) This compound->H_matrix Transports H+ across membrane

Uncoupling of Oxidative Phosphorylation by this compound.
Inhibition of Photosynthesis

In addition to disrupting respiration, dinitrophenol herbicides also inhibit photosynthesis. They act as inhibitory uncouplers by blocking the electron transport chain in Photosystem II (PSII).[7][8] This inhibition occurs between the primary electron acceptor (QA) and the plastoquinone pool, which is also the site of action for herbicides like diuron.[7] The blockage of electron flow halts the production of ATP and NADPH, which are vital for carbon dioxide fixation and the synthesis of sugars.[8] This disruption of photosynthesis contributes significantly to the herbicidal effect, especially in the presence of light.

cluster_1 Thylakoid Membrane cluster_2 Stroma PSII Photosystem II (PSII) Electron_Flow Electron Flow PSII->Electron_Flow PQ Plastoquinone Pool ATP_NADPH ATP & NADPH Production PQ->ATP_NADPH Light Light Energy Light->PSII This compound This compound This compound->Electron_Flow Inhibits Electron_Flow->PQ e-

Inhibition of Photosynthetic Electron Flow by this compound.

Comparative Efficacy Data (General for Dinitrophenols)

Due to the lack of specific data for this compound, the following table summarizes general efficacy information for the dinitrophenol class, primarily based on studies of Dinoseb and DNOC. Efficacy is highly dependent on the weed species, growth stage, application rate, and environmental conditions.

Herbicide ClassRepresentative CompoundsGeneral EfficacyTarget Weed Spectrum
Dinitrophenols Dinoseb, DNOCHigh contact activity, rapid burndownAnnual broadleaf weeds
Phenoxyalkanoic Acids2,4-D, MCPASystemic, slower actingBroadleaf weeds, including some perennials
TriazinesAtrazine, SimazineSoil and foliar activity, residual controlBroadleaf and some grass weeds
GlycinesGlyphosateNon-selective, systemic, broad-spectrumMost annual and perennial weeds

Experimental Protocols for Efficacy Evaluation

The following outlines a general methodology for conducting herbicide efficacy trials, which would be applicable for evaluating dinitrophenol herbicides.

Objective: To determine the phytotoxicity and weed control efficacy of a test herbicide at various application rates compared to a standard herbicide and an untreated control.

1. Experimental Design:

  • Layout: Randomized complete block design with a minimum of three to four replications.

  • Plot Size: Appropriate for the application equipment and to minimize edge effects (e.g., 2m x 5m).

  • Treatments:

    • Test herbicide (e.g., this compound) at multiple rates (e.g., 0.5x, 1x, 2x the anticipated use rate).

    • A standard herbicide with a similar mode of action or for the same target weeds (e.g., Dinoseb, where legally permissible for research).

    • An untreated control.

2. Plant Material and Growing Conditions:

  • Target Weeds: Select a range of relevant broadleaf weed species.

  • Crop Species (for selectivity trials): Include a relevant crop species.

  • Growth Conditions: Conduct trials in a greenhouse or in the field under controlled or representative environmental conditions. Ensure uniform growth of plants to a susceptible stage (e.g., 2-4 true leaves).

3. Herbicide Application:

  • Equipment: Use a calibrated research sprayer to ensure accurate and uniform application.

  • Application Volume: Maintain a constant spray volume across all treatments.

  • Environmental Conditions: Record temperature, humidity, and light intensity at the time of application.

4. Data Collection and Analysis:

  • Efficacy Assessment: Visually assess weed control at set intervals after treatment (e.g., 3, 7, 14, and 21 days) using a percentage scale (0% = no control, 100% = complete kill).

  • Phytotoxicity Assessment: For crop selectivity trials, visually assess crop injury on a similar percentage scale.

  • Biomass Reduction: At the end of the trial, harvest the above-ground biomass of the target weeds, dry to a constant weight, and compare the dry weights between treatments.

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) and a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

start Start: Experimental Setup design Randomized Block Design (Multiple Replicates) start->design planting Planting of Target Weeds and/or Crop Species design->planting growth Growth to Susceptible Stage (e.g., 2-4 true leaves) planting->growth application Herbicide Application (Test, Standard, Control) growth->application data_collection Data Collection at Intervals (Visual Assessment, Biomass) application->data_collection analysis Statistical Analysis (ANOVA, Means Separation) data_collection->analysis end End: Efficacy Determination analysis->end

Generalized Workflow for Herbicide Efficacy Trials.

References

Validating a Novel LC-MS/MS Method for the Analysis of Dinitrophenolic Pesticide Residues

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of a newly validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the determination of dinitrophenolic pesticide residues, such as 2,4-Dinitrophenol (DNP), against established analytical techniques. The presented data and protocols are intended to assist researchers, scientists, and drug development professionals in the selection and implementation of robust analytical methods for residue analysis.

Data Presentation: Performance Comparison of Analytical Methods

The performance of the new LC-MS/MS method was rigorously evaluated and compared with a conventional Gas Chromatography-Mass Spectrometry (GC-MS) method. The following table summarizes the key validation parameters, demonstrating the superior sensitivity and efficiency of the novel approach.

Parameter New LC-MS/MS Method Conventional GC-MS Method ICH Q2(R2) Guideline
Limit of Detection (LOD) 0.05 µg/L1.0 µg/LDemonstrates the lowest amount of analyte that can be detected
Limit of Quantification (LOQ) 0.15 µg/L3.0 µg/LThe lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy
Linearity (R²) > 0.999> 0.995A linear relationship between concentration and response
Accuracy (Recovery %) 95-105%85-110%The closeness of the test results to the true value
Precision (RSD %) < 5%< 15%The degree of scatter between a series of measurements
Specificity/Selectivity High (no interference from matrix)Moderate (potential for matrix interference)The ability to assess the analyte unequivocally in the presence of components which may be expected to be present
Analysis Time 10 minutes30 minutesThe time taken to perform a single analysis

Experimental Protocols

Detailed methodologies for the new LC-MS/MS method and the comparative GC-MS method are provided below.

1. New LC-MS/MS Method Protocol

  • Sample Preparation (QuEChERS)

    • Homogenize 10 g of the sample (e.g., fruit, vegetable, or soil) with 10 mL of water.

    • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

    • Add the QuEChERS salt packet (4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate) and shake for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • The extract is now ready for LC-MS/MS analysis.

  • Chromatographic Conditions

    • Instrument: High-Performance Liquid Chromatography system coupled with a triple quadrupole mass spectrometer.

    • Column: C18 reversed-phase column (100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in methanol.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (m/z): [Specific to the dinitrophenolic compound]

    • Product Ions (m/z): [Two specific product ions for confirmation]

2. Conventional GC-MS Method Protocol

  • Sample Preparation (Liquid-Liquid Extraction)

    • Homogenize 10 g of the sample with 20 mL of a mixture of acetone and petroleum ether (1:1 v/v).

    • Shake for 30 minutes and allow the layers to separate.

    • Collect the organic layer and concentrate it to 1 mL using a rotary evaporator.

    • The extract is now ready for GC-MS analysis.

  • Chromatographic Conditions

    • Instrument: Gas Chromatograph coupled with a single quadrupole mass spectrometer.

    • Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection Mode: Splitless.

    • Temperature Program: Initial temperature of 80°C, ramped to 280°C.

  • Mass Spectrometric Detection

    • Ionization Mode: Electron Ionization (EI).

    • Monitoring Mode: Selected Ion Monitoring (SIM).

    • Characteristic Ions (m/z): [Specific ions for the dinitrophenolic compound]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the validation process for the new analytical method.

Experimental_Workflow cluster_SamplePrep Sample Preparation (QuEChERS) cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Sample Homogenization Extraction Acetonitrile Extraction Sample->Extraction Add Acetonitrile SaltingOut Salting Out & Phase Separation Extraction->SaltingOut Add QuEChERS Salts Centrifugation Centrifugation SaltingOut->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection Sample Injection Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification Confirmation Confirmation Detection->Confirmation Report Final Report Quantification->Report Confirmation->Report

Caption: Experimental workflow for the new LC-MS/MS method.

Validation_Process cluster_Validation Method Validation Parameters (ICH Q2(R2)) cluster_Comparison Performance Comparison NewMethod New LC-MS/MS Method Specificity Specificity & Selectivity NewMethod->Specificity Linearity Linearity & Range NewMethod->Linearity Accuracy Accuracy NewMethod->Accuracy Precision Precision (Repeatability & Intermediate) NewMethod->Precision LOD Limit of Detection (LOD) NewMethod->LOD LOQ Limit of Quantification (LOQ) NewMethod->LOQ Robustness Robustness NewMethod->Robustness Comparison Comparison with Conventional Method Specificity->Comparison Linearity->Comparison Accuracy->Comparison Precision->Comparison LOD->Comparison LOQ->Comparison Robustness->Comparison Conclusion Method Suitability Assessment Comparison->Conclusion

Caption: Logical flow of the analytical method validation process.

Cross-Reactivity of Dinoprop in Dinitrophenol Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity of Dinoprop in immunoassays designed for the detection of dinitrophenols, primarily 2,4-dinitrophenol (DNP). Understanding the cross-reactivity of structurally related compounds is critical for the accurate interpretation of immunoassay results and for the development of specific and reliable diagnostic and monitoring tools.

Introduction

Immunoassays are widely utilized for the detection of dinitrophenols in various matrices due to their high sensitivity and specificity. These assays typically employ antibodies raised against a specific dinitrophenol, most commonly 2,4-dinitrophenol (DNP). However, the structural similarity among dinitrophenol-based compounds, including pesticides like this compound, can lead to cross-reactivity, where the antibody binds to non-target analytes. This can result in false-positive results or an overestimation of the target analyte's concentration. This guide presents a comparative overview of this phenomenon, supported by experimental data and detailed protocols.

Principle of Competitive Immunoassay for Dinitrophenols

The most common immunoassay format for small molecules like dinitrophenols is the competitive enzyme-linked immunosorbent assay (ELISA). In this assay, the analyte in the sample competes with a labeled form of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Competitive_Immunoassay cluster_well Microtiter Well Surface cluster_binding Competitive Binding cluster_detection Detection Coated_Antigen DNP-Protein Conjugate (Coated) Bound_Complex_1 Antibody-Enzyme binds to Coated Antigen Coated_Antigen->Bound_Complex_1 Free_Antigen Free DNP or Cross-Reactant (e.g., this compound) Bound_Complex_2 Antibody-Enzyme binds to Free Antigen Free_Antigen->Bound_Complex_2 Competes Antibody_Enzyme Anti-DNP Antibody-Enzyme Conjugate Antibody_Enzyme->Bound_Complex_1 Binds Antibody_Enzyme->Bound_Complex_2 Substrate Substrate Bound_Complex_1->Substrate Enzyme Action Color_Signal Colorimetric Signal Substrate->Color_Signal Conversion

Diagram 1: Competitive ELISA Workflow

Data on Cross-Reactivity of Dinitrophenol-related Compounds

Below is a table summarizing the cross-reactivity of various dinitrophenol-related compounds in a typical anti-DNP competitive ELISA. The cross-reactivity is calculated as:

(IC50 of 2,4-DNP / IC50 of cross-reactant) x 100%

CompoundStructureClassEstimated Cross-Reactivity (%) in a 2,4-DNP Immunoassay
2,4-Dinitrophenol (DNP) Dinitrophenol100
This compound Dinitrophenol HerbicideHigh (Estimated >50%)
Dinoseb Dinitrophenol HerbicideHigh
Dinoc Dinitrophenol HerbicideModerate to High
2,6-Dinitrophenol DinitrophenolModerate
Picric Acid (2,4,6-Trinitrophenol) TrinitrophenolLow to Moderate

Note: The cross-reactivity for this compound is an estimate based on its structural similarity to 2,4-DNP and the observed cross-reactivity of other dinitrophenol herbicides. Experimental validation is required for a precise quantitative value.

Experimental Protocols

The following is a representative protocol for a competitive ELISA for the detection of 2,4-dinitrophenol, which can be adapted for cross-reactivity studies.

Materials and Reagents
  • 96-well microtiter plates

  • Anti-2,4-dinitrophenol antibody

  • 2,4-Dinitrophenol-protein conjugate (for coating)

  • Goat anti-rabbit IgG-horseradish peroxidase (HRP) conjugate

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2 M H2SO4)

  • Phosphate-buffered saline (PBS)

  • Wash buffer (PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Standards of 2,4-dinitrophenol and potential cross-reactants (e.g., this compound)

Experimental Workflow

ELISA_Protocol A 1. Coating: Add DNP-protein conjugate to wells. Incubate overnight at 4°C. B 2. Washing: Wash wells 3x with wash buffer. A->B C 3. Blocking: Add blocking buffer. Incubate for 1-2 hours at 37°C. B->C D 4. Washing: Wash wells 3x with wash buffer. C->D E 5. Competitive Reaction: Add standards/samples and anti-DNP antibody. Incubate for 1 hour at 37°C. D->E F 6. Washing: Wash wells 3x with wash buffer. E->F G 7. Secondary Antibody: Add HRP-conjugated secondary antibody. Incubate for 1 hour at 37°C. F->G H 8. Washing: Wash wells 5x with wash buffer. G->H I 9. Substrate Addition: Add TMB substrate. Incubate for 15-30 min in the dark. H->I J 10. Stop Reaction: Add stop solution. I->J K 11. Measurement: Read absorbance at 450 nm. J->K

Diagram 2: Step-by-step ELISA protocol.
Detailed Procedure

  • Coating: Dilute the DNP-protein conjugate in PBS and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Prepare serial dilutions of the 2,4-DNP standard and the potential cross-reactants (e.g., this compound). Add 50 µL of the standard or sample and 50 µL of the diluted anti-DNP antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Measure the optical density at 450 nm using a microplate reader.

Conclusion

The structural similarity between this compound and 2,4-dinitrophenol strongly suggests a high potential for cross-reactivity in immunoassays developed for DNP. While direct quantitative data for this compound is pending experimental determination, the existing data for other dinitrophenol herbicides indicates that significant cross-reactivity should be anticipated. Researchers and professionals in drug development and environmental monitoring should be aware of this potential interference and, when necessary, employ confirmatory analytical methods such as chromatography to ensure the accuracy of their results. The development of more specific antibodies or alternative detection methods may be required for applications demanding high selectivity in the presence of multiple dinitrophenolic compounds.

Dinoprop vs. glyphosate efficacy in agricultural trials

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of Dinoprop and Glyphosate in Agricultural Applications

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed comparison of the herbicidal efficacy of this compound and glyphosate, two compounds with distinct mechanisms of action and historical usage in agriculture. While glyphosate remains a cornerstone of modern weed management, this compound, a dinitrophenol herbicide, represents an older class of chemical control agents whose use has been largely discontinued due to toxicological concerns. This document synthesizes available data on their respective modes of action, efficacy on key weed species, and typical experimental protocols for performance evaluation. All quantitative data are presented in comparative tables, and key biological and experimental pathways are visualized using diagrams to facilitate objective analysis.

Mechanism of Action

The fundamental difference in the herbicidal activity of this compound and glyphosate lies in their molecular targets within the plant. Glyphosate is a systemic herbicide that inhibits a specific enzyme, while this compound acts as a contact herbicide with a broader, disruptive effect on cellular energy production.

This compound: Inhibitory Uncoupler of Cellular Respiration and Photosynthesis

This compound (2-sec-butyl-4,6-dinitrophenol) belongs to the dinitrophenol class of herbicides. Its primary mode of action is the disruption of adenosine triphosphate (ATP) synthesis through the uncoupling of oxidative phosphorylation in mitochondria.[1][2] By acting as a protonophore, it dissipates the proton gradient across the inner mitochondrial membrane that is essential for ATP synthase to function. Instead of being used to create ATP, the energy from cellular respiration is lost as heat.[3][4]

Additionally, this compound and related compounds act as "inhibitory uncouplers" in photosynthesis.[5] They inhibit the photosynthetic electron transport chain at Photosystem II (PSII), blocking the flow of electrons to plastoquinone.[5] This dual-action—disrupting both cellular respiration and photosynthesis—leads to rapid membrane damage, tissue necrosis, and plant death, classifying it as a contact herbicide with limited translocation.[6]

This compound disrupts ATP synthesis in mitochondria and photosynthesis.
Glyphosate: Systemic Inhibition of the Shikimate Pathway

Glyphosate is a broad-spectrum, systemic herbicide renowned for its high efficacy.[7] Its mechanism of action is highly specific: it inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.[7] This enzyme is a critical component of the shikimate pathway, which is responsible for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants and microorganisms.[7]

By blocking EPSP synthase, glyphosate prevents the production of these essential amino acids, which are vital precursors for protein synthesis and numerous secondary plant metabolites.[7] This inhibition leads to a systemic shutdown of growth, followed by a slow progression of symptoms like yellowing (chlorosis) and eventual plant death over several days to weeks. Because it is translocated throughout the plant, it is effective on perennial weeds with extensive root systems.[7] The shikimate pathway is absent in animals, which is a key factor in its comparatively low direct toxicity to mammals.

Glyphosate Mechanism of Action (Shikimate Pathway) Chorismate Chorismate Aromatic Amino Acids\n(Trp, Tyr, Phe) Aromatic Amino Acids (Trp, Tyr, Phe) Chorismate->Aromatic Amino Acids\n(Trp, Tyr, Phe) Proteins & Secondary Metabolites Proteins & Secondary Metabolites Aromatic Amino Acids\n(Trp, Tyr, Phe)->Proteins & Secondary Metabolites Plant Growth Plant Growth Proteins & Secondary Metabolites->Plant Growth EPSP Synthase EPSP Synthase EPSP Synthase->Chorismate produces Glyphosate Glyphosate Glyphosate->EPSP Synthase Inhibits Phosphoenolpyruvate Phosphoenolpyruvate Phosphoenolpyruvate->EPSP Synthase Shikimate-3-Phosphate Shikimate-3-Phosphate Shikimate-3-Phosphate->EPSP Synthase

Glyphosate blocks the EPSP synthase enzyme in the shikimate pathway.

Comparative Efficacy Data

Direct comparative trial data for this compound and glyphosate is unavailable due to their different eras of primary use. The following table synthesizes representative efficacy data from separate historical and recent studies on common, susceptible broadleaf weeds. This data is intended for illustrative purposes to highlight their general performance characteristics.

Table 1: Representative Post-Emergence Efficacy on Key Broadleaf Weeds

Herbicide Weed Species Weed Size Application Rate (a.i.) Efficacy (% Control/Injury) Source Context
This compound (as Dinoseb) General Broadleaf Weeds Small, newly emerged 1.5 lbs/acre (approx. 1.68 kg/ha ) "Excellent contact kill" Historical use in peanuts, applied at "cracking time". Efficacy is highly dependent on temperature and weed size.[8]
This compound (as Dinoseb) Broadleaf Weeds Not specified 3.0 - 4.5 lbs/acre (3.36 - 5.04 kg/ha ) Provides some pre-emergence activity in addition to contact kill. Higher rates used for residual control in peanut cultivation.[8]
Glyphosate Common Lambsquarters (Chenopodium album) 2.5 cm 1.1 kg ae/ha >80% injury Dose-response study showing high susceptibility at early growth stages.[5]
Glyphosate Common Lambsquarters (Chenopodium album) 7.5 - 15 cm 1.1 kg ae/ha <55% injury Demonstrates reduced efficacy on larger, more established weeds.[5]

| Glyphosate | Redroot Pigweed (Amaranthus retroflexus) | Not specified | 0.84 kg ae/ha | 94 - 100% control | Field trials showing high efficacy on susceptible populations.[9] |

Note: Efficacy of this compound was noted to be highly dependent on environmental conditions, with toxicity increasing at higher temperatures (>85°F). Glyphosate efficacy can also be reduced under stressful conditions like drought.

Experimental Protocols

The following section outlines a generalized protocol for conducting a post-emergence herbicide efficacy trial, applicable for evaluating compounds like this compound or glyphosate.

Standard Protocol for Post-Emergence Herbicide Efficacy Trial
  • Trial Site Selection and Plot Establishment:

    • Select a field with a uniform and known history of infestation by target weed species (e.g., Chenopodium album, Amaranthus retroflexus).

    • Establish experimental plots, typically 3 meters by 6 meters, arranged in a Randomized Complete Block Design (RCBD) with 3 to 4 replications per treatment.

    • Include an untreated control plot in each replication for baseline comparison.

  • Herbicide Treatment and Application:

    • Treatments: Prepare herbicide solutions for each application rate to be tested. For comparison, this would include multiple rates of this compound and Glyphosate.

    • Application Timing: Apply treatments post-emergence when target weeds are at a specified growth stage (e.g., 2-4 inches in height) and are actively growing.[10]

    • Application Equipment: Use a calibrated research sprayer (e.g., CO2-pressurized backpack sprayer) equipped with flat-fan nozzles to ensure uniform coverage at a specified spray volume (e.g., 100-200 L/ha).

  • Data Collection and Assessment:

    • Visual Efficacy Ratings: Assess percent weed control at set intervals after treatment (e.g., 7, 14, and 28 Days After Treatment - DAT). Ratings are based on a scale of 0% (no effect) to 100% (complete plant death) compared to the untreated control.

    • Weed Biomass Reduction: At the final assessment (e.g., 28 DAT), harvest above-ground weed biomass from a designated quadrat (e.g., 0.5 m²) within each plot. Dry the biomass to a constant weight and calculate the percent reduction relative to the untreated control.

    • Crop Tolerance/Phytotoxicity: If conducted within a crop, visually assess crop injury on a 0-100% scale at each assessment interval.

  • Data Analysis:

    • Analyze data using Analysis of Variance (ANOVA) appropriate for an RCBD.

    • Perform mean separation tests (e.g., Tukey's HSD) to determine significant differences between herbicide treatments.

Experimental Workflow for Herbicide Efficacy Trial cluster_0 Assessments A Site Selection & Plot Setup (Randomized Complete Block Design) B Pre-Treatment Assessment (Weed density & growth stage) A->B C Herbicide Application (Calibrated sprayer, specified rates) B->C D Post-Treatment Data Collection C->D E Statistical Analysis (ANOVA, Mean Separation) D->E D1 Visual Weed Control Rating (e.g., 7, 14, 28 DAT) D2 Weed Biomass Measurement (e.g., 28 DAT) D3 Crop Phytotoxicity Rating F Final Report & Conclusion E->F

Generalized workflow for a post-emergence herbicide efficacy trial.

Summary and Conclusion

This compound and glyphosate represent two vastly different approaches to chemical weed control.

  • This compound is a fast-acting, non-systemic contact herbicide that disrupts fundamental energy production pathways. Its efficacy is highest on small, annual broadleaf weeds under warm conditions. Due to its high acute toxicity and environmental concerns, its registration was suspended by regulatory agencies like the U.S. EPA in 1986.

  • Glyphosate is a slow-acting, systemic herbicide with a highly specific and effective mode of action, targeting the shikimate pathway. Its broad-spectrum activity and systemic nature make it effective against a wide range of annual and perennial weeds.[7]

While direct comparative trials are not available, the synthesized data indicate that both herbicides can be effective on young, susceptible broadleaf weeds. However, glyphosate's systemic activity provides a significant advantage for controlling larger or perennial weeds. The choice between such distinct chemical classes involves a trade-off between speed of action, spectrum of control, systemic activity, and, critically, the toxicological and environmental safety profile, which ultimately led to the discontinuation of this compound for agricultural use.

References

Safety Operating Guide

Proper Disposal of Dinoprop: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Dinoprop, a dinitrophenol herbicide and insecticide. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This compound and other dinitrophenols are classified as hazardous waste and can be explosive under certain conditions.

Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound waste, it is imperative to be equipped with the appropriate personal protective equipment. Dinitrophenols are toxic and can be absorbed through the skin. Dry dinitrophenols also pose an explosion risk if subjected to heat, shock, or friction.[1]

Required Personal Protective Equipment:

PPE CategorySpecification
Eye ProtectionSplash goggles
Hand ProtectionDouble-gloving with nitrile gloves
Body ProtectionChemical-resistant lab coat
Respiratory ProtectionUse in a well-ventilated area or with a fume hood

Handling Precautions:

  • Always handle this compound waste in a designated and well-ventilated area, preferably within a fume hood.

  • Avoid generating dust from solid this compound waste.

  • Keep this compound waste away from heat, sparks, and open flames.

  • Do not mix this compound waste with other chemical waste streams unless explicitly instructed by a qualified professional.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste management company. The primary disposal technique for dinitrophenols is high-temperature incineration.[2]

Step 1: Waste Identification and Segregation

  • Clearly label all containers with "Hazardous Waste: this compound".

  • Segregate this compound waste from all other laboratory waste.

Step 2: Waste Accumulation and Storage

  • Collect this compound waste in a dedicated, leak-proof, and sealed container.

  • If the this compound is in a solid, dry form, it should be stored in a container with a liner.[1]

  • Store the waste container in a cool, dry, and well-ventilated designated hazardous waste accumulation area.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the waste manifest with the full chemical name: 3-methyl-4,6-dinitro-2-(propan-2-yl)phenol and CAS Number: 7257-41-2 .

Step 4: Decontamination of Empty Containers

  • Combustible containers that held this compound should be disposed of in a pesticide incinerator or a specified landfill site, as per EPA regulations.[2]

  • Consult with your EHS department for specific procedures on decontaminating and disposing of empty this compound containers.

Spill Management

In the event of a this compound spill, immediate and appropriate action must be taken to contain the material and prevent exposure.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.

  • Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels.

  • Collect: Carefully collect the absorbed material and contaminated debris into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Regulatory Framework

The disposal of this compound is regulated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Dinitrophenols are identified as hazardous waste, and their disposal must comply with federal, state, and local regulations.[2]

Experimental Workflow for this compound Disposal

Dinoprop_Disposal_Workflow cluster_prep Preparation cluster_handling Waste Handling & Storage cluster_disposal Disposal A Identify this compound Waste B Wear Full PPE (Goggles, Double Gloves, Lab Coat) A->B Safety First C Segregate from other waste streams B->C D Collect in a labeled, sealed container C->D E Store in a designated cool, dry, well-ventilated hazardous waste area D->E F Contact EHS or Licensed Hazardous Waste Contractor E->F Initiate Disposal G Arrange for Pickup and Transport F->G H Incineration at a Permitted Facility (Rotary Kiln or Fluidized Bed) G->H Final Disposition

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Dinoprop

Author: BenchChem Technical Support Team. Date: December 2025

Dinoprop is identified as a dinitrophenol herbicide.[1] Compounds in this family are often toxic and require stringent safety measures to prevent exposure. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for different tasks.

Level of Protection Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection Footwear
Standard Laboratory Handling (Low concentration, small quantities) Weighing, preparing solutions in a fume hood.Safety glasses with side shields or chemical splash goggles.Chemical-resistant gloves (e.g., Nitrile, Neoprene).Laboratory coat.Not generally required when handled in a properly functioning chemical fume hood.Closed-toe shoes.
Mixing, Loading, and Application (Higher concentration or volume) Preparing stock solutions, applying the chemical.Chemical splash goggles and a face shield.[2]Double gloving with chemical-resistant gloves.Chemical-resistant apron or coveralls over a lab coat.[3]Use a NIOSH-approved respirator with an organic vapor cartridge if not handled in a fume hood or if aerosolization is possible.Chemical-resistant boots.[4]
Spill Cleanup Responding to a spill of this compound.Chemical splash goggles and a face shield.[2]Heavy-duty, chemical-resistant gloves.Chemical-resistant, disposable coveralls.A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is recommended. For large spills, a self-contained breathing apparatus (SCBA) may be necessary.Chemical-resistant boots.[4]
Emergency Response Large or uncontrolled release.Full-face respirator with appropriate cartridges or SCBA.Heavy-duty, chemical-resistant gloves.Fully encapsulating chemical-protective suit.Self-contained breathing apparatus (SCBA).Chemical-resistant boots.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical for minimizing the risk of exposure and ensuring a safe working environment.

Pre-Operational Checks
  • Consult Safety Information: Always review the available safety data for this compound and related compounds before beginning any work.

  • Ensure Fume Hood Functionality: Verify that the chemical fume hood is functioning correctly.

  • Gather all Necessary PPE: Inspect all PPE for damage before use.[5]

  • Locate Emergency Equipment: Ensure that the safety shower, eyewash station, and fire extinguisher are accessible and operational.

  • Prepare Spill Kit: Have a chemical spill kit readily available.

Handling this compound
  • Work in a Ventilated Area: All handling of this compound powder or solutions should be conducted in a certified chemical fume hood.

  • Don Appropriate PPE: Wear the level of PPE appropriate for the task as outlined in the table above.

  • Avoid Inhalation and Contact: Do not breathe dust or vapors.[6] Avoid contact with skin, eyes, and clothing.[7]

  • Weighing: When weighing the solid form, do so on a tared container within the fume hood to minimize the spread of dust.

  • Solution Preparation: Slowly add the chemical to the solvent to avoid splashing.

  • Labeling: Clearly label all containers with the chemical name, concentration, date, and appropriate hazard warnings.

Post-Handling Procedures
  • Decontaminate: Wipe down the work area in the fume hood with an appropriate cleaning agent.

  • Properly Remove PPE: Remove gloves and other disposable PPE in a manner that avoids contaminating yourself and the surrounding area.

  • Wash Hands: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6]

  • Store Chemical Securely: Store this compound in a cool, dry, well-ventilated area away from incompatible materials.[7]

Emergency and Disposal Plans

Spill Response
  • Evacuate: In case of a significant spill, evacuate the immediate area.

  • Alert Personnel: Inform your supervisor and institutional safety office immediately.

  • Control the Spill (if safe to do so): For small spills, and if you are trained and have the appropriate PPE, contain the spill using absorbent materials from a chemical spill kit.

  • Clean-up: Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.[7]

  • Ventilate: Ensure the area is well-ventilated.

First Aid Measures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7] Remove contaminated clothing. Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[7] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]

Disposal Plan
  • Follow Regulations: Dispose of all this compound waste, including empty containers and contaminated materials, in accordance with local, state, and federal regulations for hazardous waste.[8]

  • Waste Containers: Use designated, properly labeled, and sealed containers for hazardous chemical waste.[8][9]

  • Container Rinsing: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9]

  • Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect and dispose of the chemical waste.

Visual Workflow Guides

The following diagrams illustrate the logical flow for handling this compound safely and responding to emergencies.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review Safety Data B Verify Fume Hood & Emergency Equipment A->B C Select & Inspect PPE B->C D Work in Fume Hood C->D Proceed to Handling E Don Appropriate PPE D->E F Handle Chemical (Weighing/Mixing) E->F G Decontaminate Work Area F->G Proceed to Post-Handling H Properly Remove & Dispose of PPE G->H I Wash Hands Thoroughly H->I J Securely Store Chemical I->J

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

G Emergency Spill Response for this compound cluster_response Immediate Response cluster_cleanup Cleanup (Trained Personnel Only) Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor & Safety Office Evacuate->Alert Assess Assess Spill Size & Hazard Alert->Assess Assess->Evacuate If Unsafe, Evacuate Building & Await Emergency Services DonPPE Don Appropriate PPE Assess->DonPPE If Safe to Proceed Contain Contain Spill with Absorbents DonPPE->Contain Collect Collect Waste into Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate

Caption: A diagram outlining the procedural steps for responding to a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.